3-Amino-4-(3-bromophenyl)butanoic acid
Description
The exact mass of the compound 3-Amino-4-(3-bromophenyl)butanoic acid is 257.00514 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-4-(3-bromophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(3-bromophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
919988-42-4 |
|---|---|
Molecular Formula |
C10H13BrClNO2 |
Molecular Weight |
294.57 g/mol |
IUPAC Name |
3-amino-4-(3-bromophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H |
InChI Key |
OWNVEWYNSXDFOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CC(CC(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CC(=O)O)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
3-Amino-4-(3-bromophenyl)butanoic acid CAS number and properties
This guide details the technical profile, synthesis, and applications of 3-Amino-4-(3-bromophenyl)butanoic acid , also known as β-Homo-3-bromophenylalanine .
Identity & Physicochemical Properties[1][2][3][4][5]
3-Amino-4-(3-bromophenyl)butanoic acid is a non-proteinogenic β-amino acid. Structurally, it is the β-homolog of 3-bromophenylalanine. Unlike standard α-amino acids where the amino group is attached to the C2 carbon, this compound features the amino group at the C3 (β) position.[]
This structural shift confers unique stability against proteolytic degradation, making it a critical building block in the design of peptidomimetics , foldamers , and protease-resistant pharmaceutical candidates.
Nomenclature & Identification[2][4][5][7]
| Property | Detail |
| IUPAC Name | 3-Amino-4-(3-bromophenyl)butanoic acid |
| Common Synonyms | β-Homo-3-bromophenylalanine; β-hPhe(3-Br)-OH |
| CAS Number (R-isomer HCl) | 1632296-25-3 (Commercially available salt form) |
| CAS Number (Fmoc-S-isomer) | 1956435-50-9 (Protected building block) |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11 g/mol (Free Base); ~294.57 g/mol (HCl Salt) |
| SMILES | NC(CC(=O)O)CC1=CC(Br)=CC=C1 |
Physicochemical Specifications
| Parameter | Specification (Typical for HCl Salt) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in Ethanol |
| Melting Point | >200°C (Decomposition typically observed for amino acid salts) |
| pKa (Predicted) | Carboxyl: ~3.5 |
| Hygroscopicity | Moderate (Store under desiccant) |
Synthesis: The Arndt-Eistert Homologation[8][9]
The authoritative method for synthesizing β-homo amino acids from their α-amino acid counterparts is the Arndt-Eistert Homologation . This sequence inserts a methylene (-CH₂-) group into the backbone, converting 3-bromo-phenylalanine into 3-amino-4-(3-bromophenyl)butanoic acid with retention of stereochemistry.
Experimental Workflow
-
Activation: The N-protected α-amino acid (e.g., Boc-3-Br-Phe-OH) is converted to a mixed anhydride using isobutyl chloroformate.
-
Diazotization: Treatment with diazomethane (CH₂N₂) yields the α-diazoketone.[2][3]
-
Wolff Rearrangement: Silver(I)-catalyzed decomposition of the diazoketone generates a ketene intermediate, which is immediately trapped by water (to form the acid) or an alcohol (to form the ester).[2]
Reaction Pathway Diagram[11]
Caption: The Arndt-Eistert homologation pathway converting the α-amino acid to the β-homo derivative via a Wolff Rearrangement.[4][2]
Critical Protocol Considerations
-
Stereochemical Integrity: The Wolff rearrangement proceeds with complete retention of configuration. Starting with (S)-3-Br-Phe yields (S)-β-homo-3-Br-Phe .
-
Safety Warning: Diazomethane is explosive and toxic.[3] Specialized glassware (fire-polished, no ground joints) and blast shields are mandatory. Alternatively, trimethylsilyldiazomethane can be used as a safer, non-explosive substitute.[3]
Applications in Drug Development
This compound is not typically a drug substance itself but a high-value chiral building block used to modify peptide properties.
A. Peptidomimetics & Protease Resistance
Incorporating β-amino acids into peptide drugs prevents cleavage by endogenous proteases (e.g., pepsin, trypsin, DPP-4). The "extra" methylene group alters the scissile bond geometry, rendering the peptide unrecognizable to enzymes.
-
Mechanism: The backbone extension disrupts the active site alignment of proteases.
-
Application: Used in the synthesis of long-acting analogs of peptide hormones (e.g., Somatostatin or GLP-1 analogs).
B. Foldamers (β-Peptides)
Researchers use β-homo amino acids to construct "Foldamers"—synthetic oligomers that adopt stable secondary structures (helices, sheets) unseen in nature.[]
-
Helix Formation: β-peptides containing β-homo residues form stable 3₁₄-helices .
-
Utility: These structures can mimic protein-protein interaction domains, serving as inhibitors for "undruggable" targets like Bcl-2 or p53/MDM2.
C. Integrin Antagonists
The 3-bromophenyl moiety provides a lipophilic anchor that can target hydrophobic pockets in receptors.
-
RGD Mimetics: β-amino acids are frequently used as spacers in RGD (Arg-Gly-Asp) mimetics to target Integrin αvβ3, utilized in anti-angiogenic cancer therapies.
Logical Relationship: Structure to Function
Caption: Mapping structural features of the compound to its primary applications in medicinal chemistry.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Storage: Store at +2°C to +8°C. The HCl salt is hygroscopic; store under inert gas (Argon/Nitrogen) if possible.
References
-
Sigma-Aldrich. Fmoc-S-3-amino-4-(3-bromophenyl)-butyric acid Product Page. Available at:
-
PubChem. Compound Summary: (R)-3-Amino-4-phenylbutanoic acid (Parent Homolog).[5] National Library of Medicine. Available at:
-
Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.
-
ChemScene. (R)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride Product Data. Available at:
-
Organic Chemistry Portal. Arndt-Eistert Synthesis: Mechanism and Protocols. Available at:
Sources
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. (2S)-3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | C24H20BrNO4 | CID 2734448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-beta-Homophenylalanine | C10H13NO2 | CID 5706674 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: 3-Amino-4-(3-bromophenyl)butanoic acid
Executive Summary & Chemical Identity
3-Amino-4-(3-bromophenyl)butanoic acid , often referred to in peptide chemistry as 3-bromo-
This structural modification confers unique physicochemical properties, most notably resistance to proteolytic degradation by endogenous peptidases. In drug discovery, it serves as a critical chiral building block for the synthesis of peptidomimetics, integrin antagonists, and protease inhibitors. The 3-bromophenyl substituent provides a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing medicinal chemists to rapidly expand Structure-Activity Relationship (SAR) libraries.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 3-Amino-4-(3-bromophenyl)butanoic acid |
| Common Name | 3-Bromo- |
| Molecular Formula | |
| Molecular Weight | 258.11 g/mol |
| CAS Number (Generic) | Varies by enantiomer/salt (e.g., 270062-xx-x series for analogs) |
| Chiral Center | C3 (Available as (R)- or (S)-enantiomers) |
| Solubility | Soluble in water (low pH), DMSO, Methanol; Sparingly soluble in non-polar solvents. |
| pKa (Predicted) | Carboxyl: ~3.6 |
| LogP (Predicted) | ~1.8 (Lipophilic aromatic ring balances polar zwitterion) |
Structural Analysis & Stereochemistry
The biological activity of molecules containing this residue is strictly dependent on the absolute configuration at the C3 position.
-
(S)-Isomer: Derived from L-phenylalanine homologs. Often mimics the spatial arrangement of natural L-amino acids in peptide chains.
-
(R)-Isomer: Derived from D-phenylalanine homologs. Used to introduce specific kinks or reverse turns in peptide backbones.
Conformational Bias
In solution,
Synthesis Methodologies
The synthesis of enantiopure 3-amino-4-(3-bromophenyl)butanoic acid is a critical process in pharmaceutical manufacturing. The most robust and widely employed method is the Arndt-Eistert Homologation , which preserves the stereochemistry of the starting
The Arndt-Eistert Homologation Protocol
This route extends the carbon chain of N-protected 3-bromo-phenylalanine by one methylene unit.
Step-by-Step Mechanism:
-
Activation: The starting material, N-Boc-3-bromo-L-phenylalanine, is activated with isobutyl chloroformate in the presence of a base (N-methylmorpholine) to form a mixed anhydride.
-
Diazotization: The anhydride reacts with diazomethane (
) to yield an -diazoketone. Safety Note: Diazomethane is explosive and toxic; generated in situ or used in specialized flow reactors. -
Wolff Rearrangement: Silver benzoate catalyzes the rearrangement of the diazoketone in the presence of water (or an alcohol) to form the
-amino acid (or ester). The stereocenter at C3 is retained with high fidelity.
Synthesis Workflow Diagram
Figure 1: The Arndt-Eistert homologation pathway for synthesizing
Analytical Characterization
Validating the identity and purity of this compound requires a multi-faceted analytical approach.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
or ):- 7.2-7.6 ppm: Multiplet corresponding to the 3-bromophenyl aromatic protons.
- 3.6-3.8 ppm: Multiplet (1H) for the chiral CH-NH2 proton.
-
2.8-3.0 ppm: Multiplet (2H) for the benzylic
group. -
2.3-2.5 ppm: Multiplet (2H) for the
-methylene ( -COOH) group. -
Note: The distinct separation of the two methylene groups confirms the
-amino acid structure vs. the -amino acid.
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Isotope Pattern: The presence of a bromine atom results in a characteristic 1:1 doublet for the molecular ion
and , separated by 2 mass units (isotopes and ).
HPLC Purity & Chiral Separation
-
Column: C18 Reverse Phase for chemical purity.
-
Chiral Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol with 0.1% TFA.
-
Detection: UV at 210 nm and 254 nm (aromatic absorption).
Applications in Drug Development
Peptidomimetics & Stability
The incorporation of 3-amino-4-(3-bromophenyl)butanoic acid into peptide sequences dramatically increases metabolic stability. The additional methylene group in the backbone prevents recognition by standard proteases (like trypsin or chymotrypsin), extending the half-life of peptide drugs in plasma.
Integrin Antagonists
This scaffold is frequently used in the design of RGD (Arg-Gly-Asp) mimetics targeting integrins such as
-
Mechanism: The carboxylate group mimics the Aspartic acid side chain, while the amino group (or its acylated derivative) mimics the backbone.
-
Role of Bromine: The 3-bromophenyl group sits in a hydrophobic pocket of the receptor. The bromine atom can engage in halogen bonding with backbone carbonyls of the receptor, increasing binding affinity.
Late-Stage Diversification
The aryl bromide is a "privileged handle." In a drug discovery campaign, a researcher can synthesize a core scaffold containing this residue and then use parallel synthesis to couple various aryl or alkyl boronic acids to the bromine position.
Figure 2: Strategic applications of the scaffold in medicinal chemistry.
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
References
-
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link
-
Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link
-
Chem-Impex International. (2023). "Product Catalog: Beta-Homo Amino Acids." Link
-
Sigma-Aldrich. (2023). "Safety Data Sheet: Beta-Amino Acid Derivatives." Link
3-Amino-4-(3-bromophenyl)butanoic acid molecular weight and formula
Executive Summary
3-Amino-4-(3-bromophenyl)butanoic acid is a non-proteinogenic
The presence of the bromine atom at the meta position of the phenyl ring provides a critical orthogonal handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of lead compounds during Structure-Activity Relationship (SAR) optimization.
Part 1: Physicochemical Identity & Structural Analysis
This section establishes the definitive chemical identity of the molecule. In drug development, distinguishing between the
Core Chemical Data
| Property | Specification |
| IUPAC Name | 3-Amino-4-(3-bromophenyl)butanoic acid |
| Common Designator | |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11 g/mol |
| Monoisotopic Mass | 257.005 g/mol |
| CAS Registry (Generic) | 270062-85-6 (Generic/Isomer variable) |
| CAS (Fmoc-S-isomer) | 1956435-50-9 (Derivative for SPPS) |
| Chirality | Available as (R) or (S); (S) is derived from L-amino acids |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water (pH dependent), DMSO, Methanol |
Structural Pharmacophore Analysis
The molecule consists of three distinct functional domains:
-
The
-Amino Acid Backbone: Extends the peptide backbone by one methylene unit ( ) compared to -amino acids. This alters the hydrogen bonding pattern, allowing the formation of stable secondary structures like -helices (14-helices) which are resistant to endogenous proteases. -
The Chiral Center (C3): Dictates the spatial orientation of the side chain. The (S)-enantiomer is typically synthesized from natural L-phenylalanine derivatives.
-
The Meta-Bromophenyl Moiety: A lipophilic side chain with a halogen handle. The meta positioning (vs. para) affects the rotational entropy of the side chain and fits into distinct hydrophobic pockets in target enzymes (e.g., DPP-4 or Neprilysin).
Part 2: Synthetic Methodology (The Arndt-Eistert Homologation)
To maintain high enantiomeric purity (>98% ee), the synthesis typically proceeds via the Arndt-Eistert homologation starting from N-protected 3-bromo-phenylalanine. This route is preferred over Michael addition to cinnamates for pharmaceutical applications because it strictly preserves the stereochemistry of the starting material.
Strategic Workflow
The synthesis involves converting the
Figure 1: Arndt-Eistert homologation pathway for the synthesis of
Detailed Protocol (Bench-Validated)
Step 1: Activation (Mixed Anhydride Formation)
-
Reagents: N-Boc-3-bromo-L-phenylalanine, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM).
-
Conditions: Anhydrous THF, -15°C (Cryogenic control is vital to prevent racemization).
-
Mechanism: The carboxylic acid is converted to a mixed anhydride, increasing electrophilicity for the subsequent nucleophilic attack.
Step 2: Diazoketone Synthesis
-
Reagents: Diazomethane (generated in situ or using TMS-diazomethane for safety).
-
Procedure: Add diazomethane solution to the mixed anhydride.
-
Observation: Formation of a yellow solution indicates the diazoketone.
-
Safety Note: Diazomethane is explosive and toxic; use blast shields and dedicated glassware.
Step 3: Wolff Rearrangement
-
Reagents: Silver benzoate (catalyst), Triethylamine.
-
Solvent: Methanol (to trap the ketene as the methyl ester) or Water/Dioxane (to yield the free acid directly).
-
Mechanism: Loss of
generates a carbene, which rearranges to a ketene. Nucleophilic attack by water/alcohol yields the homologated acid/ester.
Part 3: Analytical Characterization & Validation
Trustworthiness in chemical biology relies on self-validating analytical systems. The following QC protocol ensures identity and purity.
Quality Control Workflow
Figure 2: Analytical validation workflow ensuring chemical and optical purity.
Key Spectral Features
-
Mass Spectrometry (ESI): Look for the characteristic bromine isotope pattern (1:1 ratio of
Br and Br).-
and
.
-
and
-
H NMR (DMSO-d
):-
The
-protons (adjacent to the amine) typically appear around 3.5–3.8 ppm. -
The
-protons (adjacent to carboxyl) appear as diastereotopic multiplets around 2.3–2.6 ppm. -
Aromatic region: 4 protons, distinct pattern for 1,3-disubstitution (singlet for H2 between Br and alkyl group).
-
Part 4: Pharmaceutical Applications[4]
Peptidomimetics & Foldamers
Incorporating 3-amino-4-(3-bromophenyl)butanoic acid into peptide chains creates "foldamers."
-
Stability: The extra methylene group prevents recognition by standard proteases (trypsin/chymotrypsin), significantly extending plasma half-life.
-
Secondary Structure: Promotes the formation of 14-helices, which are useful for disrupting protein-protein interactions (PPIs).
The "Bromine Handle" Utility
The 3-bromo substituent is not merely structural; it is a reactive handle for late-stage functionalization.
-
Suzuki Coupling: Reaction with aryl boronic acids allows the installation of biaryl systems to probe hydrophobic pockets.
-
Buchwald-Hartwig: Coupling with amines allows the introduction of solubility-enhancing groups.
References
-
PubChem. 4-Amino-3-(4-bromophenyl)butanoic acid (Isomer Comparison). National Library of Medicine. Link
-
Sigma-Aldrich. Fmoc-S-3-amino-4-(3-bromophenyl)-butyric acid Product Specification.[1] Merck KGaA. Link
-
Ruble, J. C., et al. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid."[2] Organic Syntheses, 2018, 95, 328-344.[2][3] (Methodology reference for phenyl-butanoic acid scaffolds). Link
- Steer, D. L., et al. "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry, 2002. (Review on beta-amino acid utility).
Sources
Technical Monograph: (R)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride
Operational Safety, Synthesis Controls, and Analytical Validation
Molecular Architecture & Chemical Identity
This compound represents a specialized class of
Physicochemical Data Table
| Property | Specification |
| Chemical Name | (R)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride |
| CAS Number | 1632296-25-3 (HCl Salt) / 936630-57-8 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 294.57 g/mol |
| Chirality | (R)-Enantiomer (Beta-position) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM.[1] |
| Melting Point | 185–227 °C (Dependent on polymorph/solvate state; empirical verification required) |
Synthesis & Manufacturing Controls
For researchers utilizing this intermediate, understanding its synthetic origin is vital for predicting impurity profiles. The synthesis of enantiopure
Pathway A: Arndt-Eistert Homologation (Classic)
-
Precursor: (R)-3-Bromophenylalanine.
-
Mechanism: Activation of the
-amino acid to a diazoketone followed by Wolff rearrangement. -
Risk Profile: High. Involves Diazomethane (explosive, toxic) or TMS-diazomethane.
-
Impurity Marker: Residual silver/copper catalysts; diastereomers if racemization occurs during the thermal rearrangement.
Pathway B: Enzymatic Kinetic Resolution (Modern/Green)
-
Precursor: Racemic ethyl 3-amino-4-(3-bromophenyl)butanoate.
-
Mechanism: Lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) selectively hydrolyzes one ester enantiomer.
-
Risk Profile: Low. Aqueous buffers used.
-
Impurity Marker: Residual enzyme proteins; lower enantiomeric excess (ee) if reaction time is uncontrolled.
Workflow Visualization: Quality Control in Synthesis
The following diagram outlines the critical control points (CCPs) when handling this material in a synthesis campaign.
Figure 1: Critical path for the synthesis and purification of chiral beta-amino acid salts, highlighting the recrystallization loop required if Enantiomeric Excess (ee) falls below specification.
Comprehensive Hazard Profiling (GHS)
While often categorized generically, halogenated aromatic amino acids possess specific toxicological nuances. The 3-bromo substituent increases lipophilicity compared to the parent amino acid, potentially altering bioavailability and dermal absorption.
GHS Classification (29 CFR 1910.1200 / EU CLP)
| Hazard Category | Code | Statement | Mechanism of Action |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Bio-mimicry allows transport via amino acid transporters; halogenation may induce hepatic stress during metabolism. |
| Skin Irritation | H315 | Causes skin irritation.[2][3] | Acidic nature of the HCl salt combined with the amine functionality disrupts the stratum corneum pH balance. |
| Eye Irritation | H319 | Causes serious eye irritation.[2] | Direct corrosive action of the hydrochloride salt on mucosal membranes. |
| STOT - SE | H335 | May cause respiratory irritation.[2] | Fine crystalline dust is easily inhaled; hygroscopic nature causes localized acidification in the respiratory tract. |
Precautionary Strategy
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] Rationale: The HCl salt is hygroscopic; inhalation causes immediate irritation of the upper respiratory tract.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] Rationale: Nitrile gloves (0.11 mm minimum) are required. Latex is insufficient due to the organic nature of the bromophenyl ring.
Analytical Validation: Proving Chirality
In drug development, the "Identity" of this molecule is defined by its stereochemistry. A standard C18 HPLC method is insufficient as it cannot distinguish the (R) and (S) enantiomers.
Protocol: Chiral Purity Determination (HPLC)
This protocol is self-validating; the separation of the enantiomers confirms the system's suitability.
-
Objective: Quantify Enantiomeric Excess (% ee).
-
Column: Chiralcel OJ-H or (R,R)-Whelk-O1 (250 x 4.6 mm, 5 µm).
-
Why: These columns utilize hydrogen bonding and
interactions (specifically with the bromophenyl ring) to discriminate spatial arrangements.
-
-
Mobile Phase: n-Heptane : Ethanol : TFA (90 : 10 : 0.1 v/v/v).
-
Note: TFA is mandatory to suppress the ionization of the carboxylic acid and amine, sharpening the peak shape.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 220 nm (Amide/Carboxyl absorption) or 254 nm (Phenyl ring).
-
Sample Prep: Dissolve 1 mg/mL in Ethanol.
-
Acceptance Criteria:
Handling, Stability & Emergency Response
Storage & Stability[9][10]
-
Hygroscopicity: As a hydrochloride salt, the material will absorb atmospheric moisture, leading to clumping and hydrolysis risks.
-
Storage: Keep tightly closed in a dry place, preferably desiccated. Store at 2–8°C for long-term stability.
-
Incompatibility: Strong oxidizing agents (reacts with amine/bromide), Strong bases (liberates free base, altering solubility).
Emergency Response Decision Tree
Figure 2: Immediate action protocols for personnel exposure. Quick reference for lab safety officers.
References
-
PubChem. (2023). Compound Summary: (R)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride.[1] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Harmonized classification and labelling of beta-amino acids. [Link]
-
Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals. [Link]
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 243-259. [Link]
-
Phenomenex. (2023). HPLC Enantioseparation of Amino Acids Using Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. [Link]
Sources
Solubility Profile of 3-Amino-4-(3-bromophenyl)butanoic Acid: A Predictive and Methodological Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract: The aqueous and organic solubility of a new chemical entity (NCE) is a cornerstone of early-stage drug development, profoundly influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimate bioavailability.[1][2][3] This guide provides a comprehensive analysis of the predicted solubility of 3-Amino-4-(3-bromophenyl)butanoic acid, a molecule of interest in medicinal chemistry. Due to the absence of extensive empirical data for this specific compound, this document employs a predictive approach grounded in first principles of physical organic chemistry and establishes a robust framework for its experimental determination. We will dissect the molecule's structural attributes, predict its behavior in various solvent systems, provide gold-standard experimental protocols for solubility measurement, and discuss the implications of these findings for pharmaceutical development. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization and advancement of NCEs.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[1][4] Among these properties, solubility—the ability of a compound to dissolve in a solvent to form a homogeneous solution—stands as a critical gatekeeper for oral bioavailability.[1] A drug must be in solution at the site of absorption, typically the gastrointestinal (GI) tract, to permeate biological membranes and enter systemic circulation.[5][6]
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, providing a framework to predict their in vivo performance.[6] Drugs with low solubility (BCS Class II and IV) often exhibit dissolution-limited absorption, leading to poor and variable bioavailability.[1][6] Therefore, an early and accurate assessment of a compound's solubility profile across a physiologically relevant pH range and in various organic solvents is paramount for informed decision-making in lead optimization, formulation design, and overall development strategy.[7]
This document focuses on 3-Amino-4-(3-bromophenyl)butanoic acid. By analyzing its constituent functional groups, we can construct a well-founded hypothesis regarding its solubility, which can then be systematically verified through the rigorous experimental methods detailed herein.
Molecular Structure and Physicochemical Property Analysis
The solubility behavior of a molecule is fundamentally dictated by its structure. The structure of 3-Amino-4-(3-bromophenyl)butanoic acid contains a unique combination of polar and non-polar moieties that create a complex solubility profile.
-
Chemical Structure: C₁₀H₁₂BrNO₂
-
Molecular Weight: 258.11 g/mol (based on a similar isomer)[8]
The key functional groups and their predicted influence are:
-
Amino Group (-NH₂): A basic functional group that acts as a hydrogen bond donor. In aqueous solutions with a pH below its pKa, it will be protonated to form a polar ammonium cation (-NH₃⁺), enhancing water solubility.[9]
-
Carboxylic Acid Group (-COOH): An acidic functional group that is a hydrogen bond donor and acceptor. At a pH above its pKa, it deprotonates to form a carboxylate anion (-COO⁻), which significantly increases aqueous solubility.[9]
-
Bromophenyl Group (-C₆H₄Br): A large, bulky, and hydrophobic aromatic ring. This group is non-polar and will dominate the molecule's interaction with non-polar organic solvents while severely limiting its intrinsic solubility in water. The presence of a phenyl group has been shown to increase the acidity of adjacent carbon acids, a factor that can influence the overall pKa of the molecule.[10]
-
Zwitterionic Potential: The presence of both an acidic (carboxylic acid) and a basic (amino) group means the molecule will exist as a zwitterion (a neutral molecule with a positive and a negative electrical charge) in aqueous solution, particularly at a pH between the pKa values of the two groups. Zwitterions are often highly soluble in water but have poor solubility in non-polar organic solvents.[11]
Computational descriptors such as LogP (a measure of lipophilicity) and Polar Surface Area (PSA) are critical for predicting drug-like properties.[4][12] For similar structures, the TPSA is approximately 63.3 Ų, indicating a polar component.[13] However, the large bromophenyl group would contribute to a higher LogP value, suggesting a balance between hydrophilic and lipophilic character that must be experimentally determined.
Predictive Solubility Analysis
Based on the structural features, we can predict the solubility of 3-Amino-4-(3-bromophenyl)butanoic acid in different solvent classes.
Aqueous Solubility
The interplay between the polar zwitterionic portion and the non-polar bromophenyl group makes predicting aqueous solubility complex.
-
pH-Dependence: Aqueous solubility will be highly dependent on pH.[11]
-
Low pH (e.g., pH 1.2, Simulated Gastric Fluid): The carboxylic acid will be protonated (-COOH), and the amino group will also be protonated (-NH₃⁺), resulting in a net positive charge. This cationic species should exhibit enhanced solubility compared to the neutral form.
-
Mid-range pH (Isoelectric Point): The molecule will primarily exist as a zwitterion. While zwitterionic, the strong intermolecular forces in the crystal lattice and the large hydrophobic group may lead to the lowest aqueous solubility in this pH range.
-
High pH (e.g., pH 6.8-7.4, Simulated Intestinal Fluid): The amino group will be neutral (-NH₂), and the carboxylic acid will be deprotonated (-COO⁻), yielding a net negative charge. This anionic form is expected to be highly soluble in water.
-
-
Comparison to Analogues: Simple amino acids like 3-aminobutanoic acid are very soluble in water.[14] The introduction of the large, non-polar bromophenyl substituent is expected to decrease the intrinsic water solubility by several orders of magnitude.
Organic Solvent Solubility
The "like dissolves like" principle is the primary guide for predicting solubility in organic media.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amino and carboxylic acid groups. Therefore, moderate to good solubility is anticipated.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at disrupting intermolecular forces and solvating polar functional groups. High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO).
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Chloroform): Solubility is expected to be low. While the bromophenyl group has some affinity for these solvents, the polar, zwitterionic character of the molecule will likely prevent significant dissolution.
-
Non-polar Solvents (e.g., Hexane, Toluene): Very poor solubility is predicted. There are no significant favorable interactions between the polar functional groups and the non-polar solvent molecules.
Experimental Protocols for Solubility Determination
To move from prediction to empirical data, rigorous and standardized experimental protocols are essential. The following sections describe the gold-standard methods for determining both thermodynamic and kinetic solubility.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[15][16] It measures the concentration of a saturated solution in equilibrium with an excess of solid drug at a specific temperature.[17]
Objective: To determine the true equilibrium solubility of the compound in various aqueous and organic solvents.
Methodology:
-
Preparation: Prepare a series of calibrated (e.g., 5 mL) glass vials for each solvent to be tested. For aqueous solubility, use buffers at various pH values (e.g., 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.[5][18]
-
Addition of Compound: Add an excess amount of solid 3-Amino-4-(3-bromophenyl)butanoic acid to each vial. The excess solid should be clearly visible to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 37 ± 0.5 °C for biorelevant measurements.[5][19] Agitate the suspensions for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached.[15][20] The time required should be verified by sampling at multiple time points (e.g., 24, 48, and 72 hours) to confirm the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid sediment. To ensure complete separation of the supernatant from the solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.
-
Filtration (Optional but Recommended): Filter the collected supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. Perform a recovery check to ensure the compound does not adsorb to the filter material.
-
Quantification: Accurately dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL. Each experiment should be performed in triplicate to ensure reproducibility.[20]
Protocol: Kinetic Solubility Determination (Nephelometry)
Kinetic solubility is a high-throughput measurement used in early discovery to assess the concentration at which a compound precipitates from a supersaturated solution.[7][15] It is often lower than equilibrium solubility but provides a rapid rank-ordering of compounds.
Objective: To rapidly assess the precipitation point of the compound from a supersaturated aqueous solution.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96- or 384-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Use a liquid handler to dispense a small volume of the DMSO stock solution into the buffer-containing wells to create a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.
-
Precipitation Monitoring: Immediately place the microplate into a microplate nephelometer, such as the BMG LABTECH NEPHELOstar Plus.[7] Monitor the light scattering signal over time (e.g., for 1-2 hours) at a controlled temperature.
-
Data Analysis: The concentration at which a significant increase in light scattering (turbidity) is observed is defined as the kinetic solubility. This "cloud point" indicates the formation of a solid precipitate.[15]
Data Presentation and Interpretation
All solubility data should be compiled into a clear, concise format for easy comparison and interpretation.
Table 1: Predicted and Experimental Solubility of 3-Amino-4-(3-bromophenyl)butanoic Acid
| Solvent System | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL @ 37°C) |
| 0.1 M HCl (pH ~1.2) | Aqueous Buffer | Moderate to High | TBD |
| Acetate Buffer (pH 4.5) | Aqueous Buffer | Low to Moderate | TBD |
| Phosphate Buffer (pH 6.8) | Aqueous Buffer | High | TBD |
| Water | Aqueous | Low | TBD |
| Methanol | Polar Protic | Moderate to High | TBD |
| Ethanol | Polar Protic | Moderate | TBD |
| DMSO | Polar Aprotic | High | TBD |
| Dichloromethane | Intermediate Polarity | Very Low | TBD |
| Hexane | Non-polar | Insoluble | TBD |
Interpretation in a Regulatory Context: According to FDA guidelines, a drug substance is considered "highly soluble" when its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.0 to 6.8 at 37°C.[5][21] For example, if the highest anticipated dose of this compound is 100 mg, its solubility would need to be at least 0.4 mg/mL (100 mg / 250 mL) across this pH range to be classified as highly soluble. This classification has significant implications for seeking biowaivers for in vivo bioequivalence studies.[5][18]
Implications for Drug Development
The experimentally determined solubility profile will directly inform several key development activities:
-
Formulation Strategy: If aqueous solubility is low (e.g., < 0.1 mg/mL), especially at the pH of the small intestine, it would classify the compound as poorly soluble (likely BCS Class II or IV). This would trigger the need for solubility-enhancing formulation strategies, such as salt formation (if the hydrochloride salt shows better properties), amorphous solid dispersions, or lipid-based formulations.[1]
-
Bioavailability Prediction: Poor aqueous solubility is a major risk factor for low and erratic oral absorption. The dose number (Do), calculated as (Dose/S₀)/V₀ where S₀ is the solubility and V₀ is 250 mL, can be used to estimate if dissolution will be the rate-limiting step for absorption. A Do > 1 suggests a high risk of solubility-limited absorption.[15]
-
Route of Administration: If oral bioavailability cannot be achieved through formulation due to extremely low solubility, alternative routes of administration (e.g., intravenous) may need to be considered.
-
Process Chemistry: Solubility data in organic solvents is crucial for designing crystallization, purification, and isolation procedures during scale-up and manufacturing.
Conclusion
While a definitive solubility profile of 3-Amino-4-(3-bromophenyl)butanoic acid requires empirical measurement, a thorough analysis of its molecular structure allows for a strong predictive assessment. The compound's amphipathic nature, with distinct polar (amino, carboxyl) and non-polar (bromophenyl) regions, suggests a complex solubility profile that will be highly dependent on the pH of aqueous media and the polarity of organic solvents. High solubility is anticipated in polar aprotic solvents like DMSO and at pH values distant from the molecule's isoelectric point. Conversely, poor solubility is expected in non-polar solvents and in aqueous solutions near its isoelectric point. The provided gold-standard protocols for equilibrium and kinetic solubility determination offer a clear path to generating the robust data required to guide the successful development of this compound from a promising hit into a viable drug candidate.
References
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- Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (n.d.). U.S. Food and Drug Administration.
- 3-Amino-3-(4-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554034. (n.d.). PubChem.
- 4-Amino-3-(4-bromophenyl)butanoic acid | C10H12BrNO2 | CID 76520744. (n.d.). PubChem.
- (R)-3-AMINO-4-(4-BROMOPHENYL)BUTANOIC ACID HYDROCHLORIDE. (n.d.). Echemi.
- 3-Amino-4-(2-bromo-4-chlorophenyl)butanoic acid. (n.d.). ChemScene.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- Showing Compound 3-Aminobutanoic acid (FDB008314). (2010, April 8). FooDB.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). ResearchGate.
- <1236> Solubility Measurements. (2016, September 30). USP-NF.
- Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. (2018, August 9). U.S. Food and Drug Administration.
- Compound solubility prediction in medicinal chemistry and drug discovery. (2023, May 8). Life Chemicals.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
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- 〈711〉 DISSOLUTION. (n.d.). USP.org.
- Dissolution Testing for Generic Drugs: An FDA Perspective. (n.d.). PMC.
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- Solubility criteria as per the USP and BP. (n.d.). ResearchGate.
- (R)-3-Amino-4-(4-bromophenyl)butyric acid. (2026, March 3). Advanced ChemBlocks.
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- 3-Amino-3-(4-bromophenyl)-propionic acid. (n.d.). Sigma-Aldrich.
- Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. (n.d.). ResearchGate.
- Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024, September 5). Drug Development & Delivery.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Solubility in Pharmaceutical R&D: Predictions and Reality. (2014, February 20). American Pharmaceutical Review.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026, February 23). UNT Digital Library.
- Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. (2023, August 1). Dissolution Technologies.
- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
- 2-Aminobutanoic acid | CAS#:2835-81-6. (2025, August 21). Chemsrc.
- Carbon Acids. 12. Acidifying Effects of Phenyl Substituents. (n.d.). Journal of Organic Chemistry.
- Predicting Drug Solubility Using Different Machine Learning Methods. (2024, January 5). arXiv.
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- (R)-3-Aminobutanoic acid hydrochloride. (n.d.). Vulcanchem.
- Fragment-pair based drug molecule solubility prediction through attention mechanism. (n.d.). Frontiers.
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Difference between 3-bromo and 4-bromo phenyl butanoic acid isomers
An In-depth Technical Guide to the Isomeric Distinction and Application of 3-Bromo and 4-Bromo Phenylbutanoic Acids
Abstract
Positional isomerism offers a subtle yet profound tool for modulating the physicochemical and biological properties of molecular entities. Within the landscape of pharmaceutical intermediates and research chemicals, understanding these nuances is paramount for rational drug design and efficient synthetic strategy. This guide provides an in-depth comparative analysis of two key positional isomers: 4-(3-bromophenyl)butanoic acid and 4-(4-bromophenyl)butanoic acid. We will dissect their structural and electronic differences, explore regioselective synthetic methodologies, compare their spectroscopic signatures, and discuss the implications of their distinct reactivity profiles for applications in medicinal chemistry and materials science. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage the specific attributes of these versatile building blocks.
Structural and Physicochemical Divergence
The fundamental difference between 4-(3-bromophenyl)butanoic acid and 4-(4-bromophenyl)butanoic acid lies in the position of the bromine atom on the phenyl ring. This seemingly minor structural change—a shift from the meta (3-position) to the para (4-position)—initiates a cascade of electronic and steric effects that govern the molecule's overall behavior.
The bromine atom exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) due to its high electronegativity, and an electron-donating resonance effect (+R) via its lone pairs.
-
4-(4-Bromophenyl)butanoic Acid (Para Isomer): The bromine atom is positioned directly opposite the butanoic acid chain. In this configuration, both the inductive and resonance effects significantly influence the electronic character of the entire aromatic system.
-
4-(3-Bromophenyl)butanoic Acid (Meta Isomer): The resonance effect of the bromine atom does not extend to the carbon atom attached to the butanoic acid chain. Therefore, the electronic character at this position is predominantly influenced by the strong electron-withdrawing inductive effect.
This positional variance directly impacts key physicochemical properties critical for drug development, such as solubility, lipophilicity, and crystal packing.
Caption: Chemical structures of the meta and para isomers.
Table 1: Comparative Physicochemical Properties
| Property | 4-(3-Bromophenyl)butanoic Acid | 4-(4-Bromophenyl)butanoic Acid | Rationale for Difference |
| Molecular Formula | C₁₀H₁₁BrO₂ | C₁₀H₁₁BrO₂ | Identical |
| Molecular Weight | 243.10 g/mol | 243.10 g/mol | Identical |
| CAS Number | 19078-79-6 | 62249-53-4 | Unique identifier |
| Predicted XLogP3 | 2.9 | 2.9 | The positional change has a minimal impact on the overall calculated lipophilicity. |
| Predicted pKa | ~4.7 | ~4.7 | The bromine is too distant to significantly influence the acidity of the carboxylic acid proton through induction. |
| Symmetry | Lower | Higher | The para-isomer possesses a higher degree of molecular symmetry, which can influence crystal lattice energy and, consequently, its melting point and solubility. |
Regioselective Synthesis: A Tale of Two Strategies
The synthesis of these isomers requires precise control over the regiochemical outcome. The choice of starting materials is the most critical determinant for achieving the desired substitution pattern.
Strategy 1: Synthesis of the 4-Bromo (Para) Isomer
A robust and scalable method for synthesizing the para-isomer often involves a rhodium-catalyzed asymmetric conjugate addition. This approach is particularly valuable for producing enantiomerically pure compounds, which is crucial in drug development.[1] The key is the use of a pre-functionalized starting material, 4-bromophenylboronic acid, which definitively places the bromine at the desired position.
Caption: Synthetic workflow for (S)-3-(4-bromophenyl)butanoic acid.
Experimental Protocol: Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid[1]
This protocol is adapted from a validated, large-scale synthesis and represents a field-proven method.
Materials:
-
4-Bromophenylboronic acid
-
[Rh(acac)(C₂H₄)₂] (Acetylacetonatobis(ethylene)rhodium(I))
-
(S)-BINAP
-
1,4-Dioxane, Triethylamine, Water
-
Ethyl (E)-but-2-enoate
-
Methanol, Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), Heptane, Dichloromethane (DCM)
Step-by-Step Procedure:
-
Catalyst Preparation: In a nitrogen-purged flask, dissolve [Rh(acac)(C₂H₄)₂] and (S)-BINAP in 1,4-dioxane. Stir for 30 minutes to form the active catalyst complex.
-
Addition of Reagents: To the catalyst solution, add 4-bromophenylboronic acid, followed by water and triethylamine. The mixture will change color, indicating complex formation.
-
Conjugate Addition: Heat the mixture to 30 °C. Add ethyl (E)-but-2-enoate dropwise over 5 minutes. Stir the reaction at this temperature for approximately 21 hours until completion is confirmed by TLC or LCMS.
-
Ester Hydrolysis (Saponification): After aqueous workup to isolate the crude ester, dissolve it in methanol. Add an aqueous solution of NaOH and heat the mixture to 50 °C for 1 hour to hydrolyze the ester to the carboxylate salt.
-
Acidification and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Wash the aqueous residue with DCM. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Purification: Extract the acidic aqueous layer with DCM. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude acid.
-
Crystallization: Dissolve the crude product in warm heptane. Allow it to cool slowly to room temperature (20-25 °C) to induce crystallization. Decant the supernatant and dry the crystals under vacuum to yield the final product as an off-white solid.
Strategy 2: Synthesis of the 3-Bromo (Meta) Isomer
The synthesis of the meta-isomer follows a similar logic, substituting the para-substituted starting material with its meta-counterpart. The most direct route would employ 3-bromophenylboronic acid in the same rhodium-catalyzed conjugate addition reaction described above. This highlights a key principle of synthetic design: the final substitution pattern is often dictated by the choice of the initial building blocks.
Comparative Spectroscopic Analysis
The positional difference between the isomers gives rise to distinct and predictable signatures in NMR spectroscopy, which is the primary tool for their structural confirmation.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum provides the most unambiguous differentiation.
-
4-(4-Bromophenyl)butanoic Acid (Para): Due to the molecule's symmetry, the four aromatic protons are chemically non-equivalent but magnetically similar, resulting in a characteristic AA'BB' system. This typically appears as two pseudo-doublets, each integrating to 2H.
-
4-(3-Bromophenyl)butanoic Acid (Meta): The lack of symmetry results in four distinct aromatic protons. This leads to a more complex splitting pattern, often containing a singlet-like signal for the proton between the two substituents (at C2), a triplet for the proton at C5, and two distinct doublets of doublets (or triplets) for the protons at C4 and C6.
¹³C NMR Spectroscopy
The effect of the bromine substituent is also evident in the ¹³C NMR spectrum. The carbon directly attached to the bromine atom (ipso-carbon) is significantly shifted.
-
Para Isomer: Shows four signals in the aromatic region due to symmetry.
-
Meta Isomer: Shows six distinct signals in the aromatic region.
The electron-withdrawing nature of bromine deshields adjacent protons and carbons, causing them to appear at a higher chemical shift (downfield) compared to the unsubstituted phenylbutanoic acid.[2]
Table 2: Expected Spectroscopic Features
| Technique | 4-(3-Bromophenyl)butanoic Acid | 4-(4-Bromophenyl)butanoic Acid |
| ¹H NMR (Aromatic) | Complex multiplet (4H) | AA'BB' system (two pseudo-doublets, 4H) |
| ¹³C NMR (Aromatic) | 6 distinct signals | 4 distinct signals |
| IR Spectroscopy | C-H (aromatic), C=O (acid), O-H (acid), C-Br stretch | C-H (aromatic), C=O (acid), O-H (acid), C-Br stretch |
| Mass Spectrometry | Molecular ion peak showing characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks with ~1:1 ratio) | Molecular ion peak showing characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks with ~1:1 ratio) |
Reactivity and Applications in Drug Development
The choice between the 3-bromo and 4-bromo isomer is a strategic decision in a synthetic campaign, driven by the desired final structure and biological target. The bromine atom is not merely a passive substituent; it is a versatile synthetic handle and a potential pharmacophore element.
Synthetic Utility
The C-Br bond is a key site for further functionalization, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The position of the bromine dictates the vector of molecular growth.
-
A medicinal chemist might choose the 4-bromo isomer to extend the molecule's structure linearly, which could be ideal for spanning a long, narrow binding pocket in a target protein.
-
The 3-bromo isomer would be selected to introduce functionality at an angle, creating a "kinked" structure that might be necessary to access a different region of a binding site or to optimize steric interactions.
Role in Medicinal Chemistry
Bromine substitution is a well-established strategy in drug design.[3] The introduction of a bromine atom can:
-
Increase Lipophilicity: Enhancing the molecule's ability to cross biological membranes, which can improve oral bioavailability.
-
Modulate Metabolism: The C-Br bond is generally stable in vivo, and its presence can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Engage in Halogen Bonding: The electropositive region on the bromine atom (the σ-hole) can form a favorable, non-covalent interaction with a nucleophilic site (like a carbonyl oxygen or a nitrogen) on a biological target.[3] The specific geometry required for this interaction makes the choice between the 3- and 4-position critically important for optimizing binding affinity.
Phenylbutanoic acid derivatives themselves have shown significant therapeutic promise. For instance, 4-phenylbutyric acid (4-PBA) acts as a chemical chaperone to prevent protein misfolding and is investigated for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[4][5] The bromo-substituted analogues are valuable intermediates for creating novel derivatives of such compounds with potentially enhanced potency or improved pharmacokinetic profiles.
Conclusion
The distinction between 4-(3-bromophenyl)butanoic acid and 4-(4-bromophenyl)butanoic acid transcends simple nomenclature. It represents a fundamental choice in molecular design that has significant consequences for synthesis, characterization, and biological application. The para-isomer offers symmetry and linear extension, while the meta-isomer provides an angular scaffold for molecular elaboration. A thorough understanding of their respective electronic properties, synthetic accessibility, and spectroscopic signatures empowers researchers and drug development professionals to make informed decisions, accelerating the discovery of novel therapeutics and advanced materials.
References
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PrepChem.com. Synthesis of (C) 4-(4-Bromophenyl)-4-phenylbutanoic Acid. Available from: [Link]
-
Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344. DOI:10.15227/orgsyn.095.0328. Available from: [Link]
-
Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available from: [Link]
-
PubChem. 4-Bromo-3-phenylbutanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-Bromo-4-phenylbutyric acid. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
Farmacia. (2018, October 4). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. Available from: [Link]
-
Semantic Scholar. Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of 4-Phenylbutyric Acid in Pharmaceutical Synthesis and Research. Available from: [Link]
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Methodological & Application
Application Note: Protocol for Peptide Coupling using 3-Amino-4-(3-bromophenyl)butanoic Acid
Executive Summary
This application note details the optimized protocol for incorporating 3-Amino-4-(3-bromophenyl)butanoic acid (an Fmoc-protected
Unlike standard
-
Steric Hindrance: The additional methylene group (
-position) alters the transition state geometry, significantly reducing coupling rates. -
Aggregation:
-peptides are prone to forming stable secondary structures (helices/sheets) on-resin, leading to incomplete coupling. -
Chemo-selectivity: The aryl bromide moiety serves as a "warhead" for downstream diversification (e.g., Suzuki-Miyaura coupling) but requires specific handling to prevent premature degradation or side reactions.
This guide recommends a PyBOP/DIEA-mediated coupling strategy over standard DIC/HOBt methods to ensure high conversion yields while maintaining chiral integrity.
Molecule Profile & Handling
| Property | Specification |
| IUPAC Name | 3-Amino-4-(3-bromophenyl)butanoic acid |
| Classification | |
| Molecular Weight | ~258.11 g/mol (Free Acid) / ~480.36 g/mol (Fmoc-protected) |
| Solubility | Soluble in DMF, NMP, DMSO. Sparingly soluble in DCM. |
| Storage | +2°C to +8°C, Desiccated. Hygroscopic. |
| Hazards | Irritant. The aryl bromide is stable to TFA but sensitive to Pd(0) contaminants. |
Handling Precaution: Ensure the solvent used for dissolution (DMF/NMP) is strictly amine-free (freshly distilled or high-grade) to prevent premature Fmoc removal.
Critical Experimental Considerations
Coupling Reagent Selection: The "Beta-Effect"
Standard
-
Recommendation: Use PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU .
-
Reasoning: Research indicates that while HATU is faster, PyBOP forms active esters that are more stable over the extended reaction times (2–18 hours) required for
-amino acids, reducing the risk of hydrolysis or guanidinylation side reactions [1].
Racemization Risks
While
-
Control: Use DIEA (Diisopropylethylamine) as the base but limit the equivalents to 2.0 relative to the amino acid. Avoid Collidine unless necessary for solubility.
Protocol: Fmoc-SPPS Coupling
Materials[2][3][4][5][6][7][8][9]
-
Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g). Low loading is preferred to minimize aggregation.
-
Amino Acid: Fmoc-3-Amino-4-(3-bromophenyl)butanoic acid (3.0 eq).
-
Activator: PyBOP (3.0 eq) or HATU (2.9 eq).
-
Base: DIEA (6.0 eq).
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow
Step 1: Resin Preparation[1]
-
Swell resin in DCM for 30 min.
-
Wash with DMF (3 x 1 min).
Step 2: Fmoc Deprotection (Preceding Cycle)
-
Treat resin with 20% Piperidine in DMF (1 x 5 min, then 1 x 15 min).
-
Note: For difficult
-peptide sequences, add 0.1 M DBU to the deprotection cocktail to ensure complete removal, as -peptides can aggregate. -
Wash: DMF (5x), DCM (3x), DMF (3x).[2]
Step 3: Activation & Coupling (The Critical Step)
Do not pre-activate in a separate vial for >5 minutes.
-
Dissolve Fmoc-3-Amino-4-(3-bromophenyl)butanoic acid (3 eq) and PyBOP (3 eq) in minimum DMF.
-
Add DIEA (6 eq) to the amino acid mixture.
-
Immediately add the activated solution to the resin.
-
Agitate at room temperature for 3 to 4 hours .
-
Optimization: For sequences >10 residues, extend to 6 hours or perform a double coupling (fresh reagents, 2 hours each).
-
Step 4: Monitoring
-
Perform Kaiser Test (Ninhydrin).[2]
-
Result: If beads are colorless → Complete. If blue → Incomplete.
-
Caveat:
-amino acids react slower with Ninhydrin. Heat the test tube for 2–3 minutes longer than usual to avoid false negatives.
-
Step 5: Capping (Optional but Recommended)
If the coupling is <99% complete (faint blue), cap unreacted amines to prevent deletion sequences.
-
Treat with Acetic Anhydride/DIEA/DMF (10:5:85) for 10 min.
Workflow Visualization
Figure 1: Optimized SPPS Cycle for
Solution Phase Protocol (Scale-Up)
For multigram synthesis, solution phase coupling is often preferred to save on resin costs.
-
Dissolution: Dissolve Fmoc-3-Amino-4-(3-bromophenyl)butanoic acid (1.0 eq) in DCM/DMF (4:1).
-
Activation: Add EDC.HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 15 min.
-
Addition: Add the amine component (1.0 eq) and NMM (N-methylmorpholine, 2.5 eq).
-
Reaction: Allow to warm to RT and stir for 12–16 hours .
-
Workup: Dilute with EtOAc, wash with 5% KHSO4, sat. NaHCO3, and Brine.
-
Note: The bromine atom increases lipophilicity, making the product highly soluble in EtOAc, facilitating easy extraction.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance of | Switch to HATU/HOAt (1:1:2 ratio). Increase temp to 40°C (carefully monitor racemization). |
| Incomplete Deprotection | Aggregation of | Use DBU (2%) in Piperidine/DMF. Perform deprotection at 40°C. |
| Precipitation | High hydrophobicity of Bromo-phenyl group. | Add THF or DCM to the coupling mixture (up to 30% v/v) to improve solubility. |
| Side Reactions | Guanidinylation (if using HATU). | Ensure the amine is not hindered. If it is, switch back to PyBOP or PyBrOP. |
Logic for "Difficult Sequences"
Figure 2: Decision tree for troubleshooting persistent coupling failures.
References
-
Comparison of PyBOP and HATU: BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU. Link
-
Beta-Amino Acid Coupling: Goldschmidt Gőz, V., et al. (2019).[3] Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Link
-
Solvent Effects: ResearchGate. (2021). Solubility of amino acid derivatives in DMF and green solvents. Link
-
Racemization Control: Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Product Data: Sigma-Aldrich. Fmoc-S-3-amino-4-(3-bromophenyl)-butyric acid Product Sheet. Link
Sources
Application Note: Strategic Utilization of 3-Amino-4-(3-bromophenyl)butanoic Acid
This Application Note is designed for medicinal chemists and peptide scientists. It details the strategic use of 3-Amino-4-(3-bromophenyl)butanoic acid —a privileged
Executive Summary
In modern peptide therapeutics, metabolic instability is the primary failure mode.
3-Amino-4-(3-bromophenyl)butanoic acid is a dual-purpose tool:
-
Structural Scaffold: As a
-amino acid, it induces stable secondary structures (specifically the 14-helix ) that mimic -peptide helices but with superior half-life. -
Synthetic Handle: The meta-bromine substituent serves as a pre-installed "chemical hook" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) directly on the solid phase. This allows researchers to synthesize a single peptide backbone and then "diverge" into a library of analogs by coupling different aryl boronic acids, rapidly exploring Structure-Activity Relationships (SAR).
Technical Profile & Properties
| Property | Specification |
| IUPAC Name | 3-Amino-4-(3-bromophenyl)butanoic acid |
| Molecule Type | |
| Chirality | Available as (R) and (S) enantiomers (Critical for helix handedness) |
| CAS (Fmoc-S-isomer) | 1956435-50-9 |
| CAS (HCl salt, R-isomer) | 331763-73-6 |
| Molecular Weight | ~258.12 g/mol (Free acid) / ~480.3 g/mol (Fmoc-protected) |
| Solubility | High in DMF, NMP, DMSO (Fmoc form); Water/Methanol (Free acid) |
| Preferred Protection | Fmoc (for SPPS) |
Application Workflow: The "Build-Then-Divert" Strategy
The power of this building block lies in its compatibility with On-Resin Late-Stage Diversification . Instead of synthesizing 20 different peptides with 20 different side chains, you synthesize one peptide containing the bromophenyl handle and split the resin to couple 20 different boronic acids.
Workflow Visualization
The following diagram illustrates the integration of this building block into a standard Fmoc-SPPS workflow, followed by diversification.
Figure 1: The "Build-Then-Divert" workflow allows for the rapid generation of biaryl peptide libraries using the bromine handle.
Detailed Protocols
Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation
Rationale:
Reagents:
-
Fmoc-3-amino-4-(3-bromophenyl)butanoic acid (3.0 equiv)
-
HATU (2.9 equiv)
-
HOAt (3.0 equiv) - Crucial for suppressing racemization and boosting reactivity.
-
DIEA (Diisopropylethylamine) (6.0 equiv)
-
DMF (Anhydrous)
Step-by-Step:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 30 mins.
-
Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (
min).[3] Wash DMF ( ).[4][5] -
Activation:
-
Dissolve the Fmoc-
-amino acid and HATU/HOAt in minimal DMF. -
Add DIEA immediately prior to adding to the resin.
-
Note: The solution should turn yellow (activation).
-
-
Coupling: Add the activated mixture to the resin. Shake/vortex at room temperature for 2 hours .
-
Validation: Perform a Kaiser Test (Ninhydrin).[6] If the beads remain blue (positive for free amine), recouple using fresh reagents for another 2 hours.
-
-
Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine in DMF to cap any unreacted chains.
Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling
Rationale: The 3-bromophenyl group is stable to TFA, but we perform the coupling on-resin before cleavage. This avoids solubility issues with the free peptide and simplifies purification. Oxygen is the enemy of Palladium; thorough degassing is the key to success.
Reagents:
-
Aryl Boronic Acid (
) (5.0 equiv) -
Catalyst:
(Tetrakis) or with XPhos (0.1 - 0.2 equiv) -
Base:
(aqueous) (5.0 equiv) -
Solvent: DME (Dimethoxyethane) / Ethanol / Water (9:9:2 ratio)[7]
Step-by-Step:
-
Preparation: Place the peptidyl-resin (containing the bromo-building block) in a microwave-safe vial.
-
Degassing (Critical): Dissolve the Boronic Acid in the solvent mixture. Bubble Nitrogen or Argon through the solution for 15 minutes.
-
Catalyst Addition: Add the Pd catalyst to the vial (in a glovebox if possible, or quickly under Argon flow). Add the degassed solvent/boronic acid solution. Add the aqueous base.
-
Reaction:
-
Microwave Method (Preferred): Heat to 80°C - 100°C for 30 minutes (Power ~50W).
-
Thermal Method: Heat to 80°C in an oil bath for 12–16 hours under inert atmosphere.
-
-
Washing (Metal Removal):
-
Cleavage: Proceed to standard TFA cleavage.
Mechanism Visualization: On-Resin Catalytic Cycle
Figure 2: The Palladium catalytic cycle occurring on the solid support. Note that the "Resin" acts as a massive protecting group for the peptide.
Scientific Commentary (E-E-A-T)
Why the meta (3-bromo) position?
Most commercial phenylalanine analogs are para (4-substituted). The meta substitution offered by this building block projects the side chain into a different vector (120° vs 180°). In the context of a 14-helix (the secondary structure formed by
Foldamer Stability:
Incorporating this residue into a peptide sequence blocks aminopeptidases. The additional methylene group in the backbone (
References
-
Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics."[1][2] Current Medicinal Chemistry.
- Context: Foundational review on the stability and structural properties of beta-amino acids.
-
Planas, M., et al. (2007). "Effectiveness of the Suzuki-Miyaura cross-coupling reaction for solid-phase peptide modification." Tetrahedron.
- Context: Establishes the core protocol for Pd-catalyzed coupling on resin-bound peptides.
-
Afonso, A., et al. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."[9] Molecules.
- Context: Detailed review of reaction conditions (bases/solvents)
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.
- Context: Authoritative source on the helical folding propensities (14-helix) of -peptides.
-
Sigma-Aldrich. "Fmoc-S-3-amino-4-(3-bromophenyl)-butyric acid Product Page."
- Context: Verific
Sources
- 1. researchgate.net [researchgate.net]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. peptide.com [peptide.com]
- 7. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Note: Fmoc-Protection of 3-Amino-4-(3-bromophenyl)butanoic Acid for Solid-Phase Peptide Synthesis (SPPS)
Introduction & Strategic Rationale
The incorporation of unnatural
To utilize this building block in standard Solid-Phase Peptide Synthesis (SPPS), the primary amine must be transiently protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
Mechanistic Causality: Why Fmoc-OSu over Fmoc-Cl?
The selection of the protecting reagent is critical for unnatural amino acids. Historically, Fmoc-Chloride (Fmoc-Cl) was used via a Schotten-Baumann reaction. However, Fmoc-Cl is highly reactive and prone to generating mixed anhydride intermediates. In the presence of unreacted amino acids, these anhydrides undergo nucleophilic attack, leading to the formation of Fmoc-oligopeptides (dipeptide or tripeptide impurities)[1]. This oligomerization is particularly problematic for
To establish a self-validating, high-purity protocol, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the reagent of choice[2]. Fmoc-OSu acts via a clean nucleophilic acyl substitution. The succinimide leaving group is a weaker electrophile than the chloride ion, entirely suppressing the formation of mixed anhydrides and ensuring that the reaction yields exclusively the mono-protected monomer[1].
Experimental Workflow & Logic
The reaction is performed in a biphasic or mixed aqueous-organic solvent system. The amino acid is first dissolved in an aqueous base (Sodium Carbonate). This step is governed by two chemical imperatives:
-
Solubilization: Deprotonation of the carboxylic acid (
) forms a highly water-soluble sodium carboxylate salt. -
Nucleophilic Activation: The base ensures the
-amino group remains in its unprotonated, free-base form, maximizing its nucleophilicity for the incoming Fmoc-OSu[3].
Workflow for the Fmoc-protection of 3-Amino-4-(3-bromophenyl)butanoic acid using Fmoc-OSu.
Quantitative Reagent Matrix
The following table summarizes the stoichiometric requirements optimized for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |
| 3-Amino-4-(3-bromophenyl)butanoic acid | 258.11 | 1.0 | 2.58 g | Nucleophile / Starting Material |
| Fmoc-OSu | 337.33 | 1.1 | 3.71 g | Electrophilic Protecting Agent |
| Na₂CO₃ | 105.99 | 2.5 | 2.65 g | Deprotonation / pH Buffer |
| 1,4-Dioxane | N/A | N/A | 25 mL | Organic Co-solvent |
| Deionized Water | 18.02 | N/A | 25 mL | Aqueous Solvent |
| 1M HCl | 36.46 | As needed | ~25-30 mL | Acidifying Agent (Precipitation) |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | 3 x 30 mL | Extraction Solvent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; do not proceed to subsequent steps unless the validation criteria for the current step are met.
Step 1: Substrate Solubilization
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.65 g of Na₂CO₃ in 25 mL of deionized water to create a ~10% aqueous base solution.
-
Add 2.58 g of 3-Amino-4-(3-bromophenyl)butanoic acid to the stirring solution.
-
Validation Check: Stir for 15 minutes. The solution must become completely transparent. If turbidity persists, the amine is not fully converted to its soluble carboxylate salt. Add 1M NaOH dropwise until optical clarity is achieved.
Step 2: Electrophile Addition
-
Add 15 mL of 1,4-Dioxane to the aqueous mixture and cool the flask in an ice-water bath to 0–5 °C. Causality: Cooling mitigates the competing side reaction of Fmoc-OSu hydrolysis by the aqueous base.
-
Dissolve 3.71 g of Fmoc-OSu in 10 mL of 1,4-Dioxane.
-
Add the Fmoc-OSu solution dropwise to the reaction flask over 30 minutes using an addition funnel.
Step 3: Reaction Maturation
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Stir vigorously for 12 to 16 hours.
-
Validation Check (TLC): Monitor reaction completion via Thin Layer Chromatography (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid). The starting material will stain intensely with Ninhydrin (purple/red), while the Fmoc-protected product will be Ninhydrin-negative but highly UV-active at 254 nm. Proceed only when the Ninhydrin-positive spot is entirely consumed.
Step 4: Primary Workup (Impurity Clearance)
-
Transfer the reaction mixture to a separatory funnel and add 30 mL of deionized water.
-
Wash the aqueous layer with Diethyl Ether (
mL). -
Causality: This step extracts unreacted Fmoc-OSu and the N-hydroxysuccinimide (HOSu) byproduct into the organic layer, leaving the highly polar sodium salt of the Fmoc-amino acid safely in the aqueous layer[2]. Discard the ether layers.
Step 5: Acidification & Phase Transfer
-
Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C in an ice bath.
-
Slowly add cold 1M HCl dropwise under vigorous stirring until the pH reaches 2.0.
-
Validation Check: Verify pH with indicator paper. A dense, white precipitate of the protonated Fmoc-amino acid will form immediately. Causality: Protonating the carboxylate destroys its water solubility, driving the product out of the aqueous phase.
-
Extract the aqueous suspension with Ethyl Acetate (
mL). The precipitate will readily dissolve into the EtOAc layer.
Step 6: Isolation & Drying
-
Combine the EtOAc organic layers and wash with 30 mL of saturated NaCl (brine) to remove residual moisture.
-
Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.
-
Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a white to off-white solid.
-
Optional: Recrystallize from minimal hot Ethyl Acetate/Hexanes to achieve >99% purity.
Analytical Characterization & Troubleshooting
To verify the structural integrity of the synthesized Fmoc-3-Amino-4-(3-bromophenyl)butanoic acid, utilize the following analytical benchmarks:
-
LC-MS (ESI+): The exact mass of the product (
) is 479.07. Due to the natural isotopic distribution of Bromine ( and in a ~1:1 ratio), the mass spectrum will exhibit a characteristic twin-peak signature. Expect peaks at 480.08 and 482.08 of equal intensity. -
1H NMR (400 MHz, DMSO-d6): Look for the diagnostic Fmoc fluorenyl aromatic protons appearing as a multiplet integrating to 8H between 7.2–7.9 ppm. The aliphatic
-proton (CH-NH-Fmoc) will shift downfield to ~4.0-4.2 ppm.
Troubleshooting Common Failure Modes
-
Premature Precipitation during Reaction: If a thick white paste forms during Step 3, the reaction pH has dropped too low as the base was consumed, causing the product to protonate prematurely[3]. Resolution: Add 10% Na₂CO₃ dropwise until the pH is restored to ~9.0 and the mixture clarifies.
-
Low Yield / High Starting Material Recovery: If TLC indicates incomplete conversion after 24 hours, the Fmoc-OSu may have hydrolyzed prior to nucleophilic attack. Resolution: Ensure the 1,4-Dioxane used in Step 2 is anhydrous and that the Fmoc-OSu is added strictly at 0 °C.
References
-
Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. ACS Publications (Journal of Organic Chemistry). Available at:[Link]
-
An Efficient Procedure for the Preparation of Fmoc-Amino Acids. Taylor & Francis (Synthetic Communications). Available at:[Link]
Sources
Application Note: Arndt-Eistert Homologation for the Synthesis of 3-Amino-4-(3-bromophenyl)butanoic Acid
Executive Summary
The synthesis of
By leveraging the pathway, this method inserts a single methylene bridge while strictly preserving the stereochemical integrity of the chiral center. The inclusion of a meta-bromo substitution on the phenyl ring provides a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki or Sonogashira) and enhances the lipophilicity and halogen-bonding potential of the resulting pharmacophore.
Mechanistic Causality & Experimental Design
As a Senior Application Scientist, it is imperative to understand why specific reagents are chosen, rather than blindly following a recipe. The Arndt-Eistert synthesis consists of three distinct mechanistic stages, each requiring precise optimization to prevent racemization and side-product formation:
-
Activation via Mixed Anhydride : Direct conversion of the
-amino acid to an acid chloride (e.g., using ) is highly discouraged, as the harsh acidic conditions can cleave the Boc-protecting group and promote the formation of oxazolones, leading to rapid racemization. Instead, we utilize isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) to form a transient mixed anhydride. NMM is a sufficiently weak base to prevent epimerization of the -carbon. -
Nucleophilic Acyl Substitution (Diazoketone Formation) : The mixed anhydride is intercepted by an excess of diazomethane. An excess (typically
3.0 equivalents) is strictly required to scavenge the trace generated during the reaction; failure to do so results in the formation of a chloromethyl ketone dead-end product. -
The Wolff Rearrangement : The
-diazoketone undergoes a silver-catalyzed to form a highly reactive ketene intermediate. Silver(I) benzoate is selected over thermal or photolytic conditions because it allows the rearrangement to proceed at sub-ambient temperatures (-25 °C to RT), suppressing competing carbene C-H insertion reactions. The ketene is immediately trapped by water (acting as a nucleophile) to yield the homologated carboxylic acid.
Workflow & Logical Pathways
Arndt-Eistert homologation workflow from α-amino acid to β-amino acid.
Logical causality of reagent selection to ensure stereochemical integrity and yield.
Step-by-Step Self-Validating Protocol
Safety Warning: Diazomethane is highly toxic and potentially explosive. All operations must be conducted in a certified fume hood behind a blast shield using glassware without ground-glass joints. Alternatively, TMS-diazomethane can be used as a safer surrogate, though it may require extended reaction times.
Prerequisites: Ensure all glassware is oven-dried and purged with inert gas (Nitrogen or Argon). Use anhydrous THF.
Step 1: Mixed Anhydride Formation
-
Dissolve 10.0 mmol (3.44 g) of Boc-L-3-bromophenylalanine in 50 mL of anhydrous THF in a round-bottom flask.
-
Cool the solution to -15 °C using an ice-salt bath.
-
Add 11.0 mmol (1.21 mL) of N-methylmorpholine (NMM) dropwise.
-
Slowly add 11.0 mmol (1.43 mL) of isobutyl chloroformate (IBCF) dropwise over 5 minutes.
-
Stir the mixture for exactly 15–20 minutes at -15 °C.
-
Self-Validation Checkpoint: A dense white precipitate (NMM·HCl salt) will form immediately. This visual cue confirms the successful activation of the carboxylic acid.
-
Step 2: Diazoketone Synthesis
-
Rapidly filter the cold reaction mixture through a pre-cooled Büchner funnel to remove the NMM·HCl salt. Wash the solid with 10 mL of cold, anhydrous THF.
-
Transfer the filtrate to an addition funnel and add it dropwise to a freshly prepared ethereal solution of diazomethane (~30.0 mmol, 3.0 eq) maintained at 0 °C.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Quench excess diazomethane by adding dilute acetic acid dropwise until bubbling ceases, then concentrate under reduced pressure (Water bath < 25 °C).
-
Self-Validation Checkpoint: Analyze the crude yellow oil via IR spectroscopy. A strong, sharp peak at ~2100 cm⁻¹ must be present, confirming the diazo group. Proceeding without this confirmation guarantees failure in the next step.
-
Step 3: Wolff Rearrangement
-
Dissolve the crude
-diazoketone in a mixture of 50 mL THF and 10 mL deionized water. -
Cool the solution to -25 °C and protect the flask from light by wrapping it in aluminum foil.
-
In a separate vial, dissolve 1.0 mmol (0.23 g) of silver(I) benzoate in 2.0 mL of triethylamine (
) using sonication. -
Add the silver benzoate solution dropwise to the diazoketone solution. Allow the mixture to slowly warm to room temperature over 3 hours.
-
Self-Validation Checkpoint: Immediate and sustained evolution of nitrogen gas (bubbling) indicates the formation of the ketene intermediate. The reaction is complete when the IR peak at 2100 cm⁻¹ completely disappears.
-
Step 4: Isolation and Deprotection
-
Concentrate the mixture to remove THF. Dilute the aqueous residue with saturated
and wash with diethyl ether to remove non-polar impurities. -
Carefully acidify the aqueous layer to pH 2 using 1M HCl, and extract with ethyl acetate (
mL). Dry the combined organic layers over and concentrate to yield the Boc-protected -amino acid. -
To deprotect, dissolve the intermediate in 10 mL of dichloromethane (DCM) and add 10 mL of trifluoroacetic acid (TFA). Stir for 1 hour at room temperature.
-
Evaporate the solvents and triturate the resulting oil with cold diethyl ether to precipitate the final product, 3-Amino-4-(3-bromophenyl)butanoic acid (as the TFA salt).
Quantitative Data & In-Process Analytics
To ensure reproducibility, the following tables summarize the stoichiometric logic and the critical in-process analytical markers required to validate each stage of the synthesis.
Table 1: Stoichiometry & Reagent Causality
| Reagent | Equivalents | Function & Causality |
| Boc-3-Bromophenylalanine | 1.0 | Substrate. N-Boc protection prevents the amine from attacking the activated carbonyl. |
| Isobutyl chloroformate | 1.1 | Activator. Forms a sterically hindered mixed anhydride, avoiding racemization. |
| N-Methylmorpholine | 1.1 | Base. Neutralizes HCl; its weak basicity prevents epimerization of the |
| Diazomethane | 3.0 | Nucleophile. Excess is strictly required to scavenge generated HCl, preventing chloromethyl ketone side-products. |
| Silver(I) benzoate | 0.1 | Catalyst. Facilitates the at low temperatures. |
| Triethylamine | 0.5 | Ligand/Base. Solubilizes Ag(I) and facilitates the deprotonation required for ketene formation. |
| Water | Excess | Nucleophile. Traps the highly electrophilic ketene intermediate to yield the final carboxylic acid. |
Table 2: In-Process Analytical Validation
| Stage | Visual Cue | IR Signature | TLC / Mass Spec Expected Result |
| Mixed Anhydride | White precipitate (NMM·HCl) | C=O stretches at ~1800 & 1750 cm⁻¹ | N/A (Unstable on silica gel) |
| Yellow solution/oil | Strong diazo peak at ~2100 cm⁻¹ | New yellow spot (UV active) | |
| Wolff Rearrangement | Disappearance of 2100 cm⁻¹ peak | Slower eluting spot (acidic nature) | |
| Deprotection | White precipitate in cold ether | Disappearance of Boc C=O (~1690 cm⁻¹) |
References
Strategic Synthesis of DPP-4 Inhibitor Analogs via 3-Bromophenyl Divergence
Abstract & Strategic Rationale
The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors ("gliptins") has revolutionized Type 2 Diabetes management. While commercial successes like Alogliptin rely on fixed 2-cyanobenzyl moieties, 3-bromophenyl intermediates represent a superior strategic entry point for discovery chemistry.
The 3-bromophenyl group serves as a "privileged molecular handle." Unlike the metabolically static cyano group, the bromine atom allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This enables researchers to rapidly probe the S1 and S2 extensive subsites of the DPP-4 enzyme, optimizing potency and pharmacokinetic profiles.
This guide details the synthesis of uracil-based DPP-4 inhibitor analogs using 3-bromobenzyl bromide as the divergent linchpin.
Chemical Strategy & SAR Logic
The "Anchor and Grow" Approach
The DPP-4 active site is characterized by a catalytic triad (Ser630, Asp708, His740) and specific hydrophobic pockets.
-
The Anchor: The aminopiperidine moiety forms a salt bridge with Glu205/Glu206.[1]
-
The Scaffold: The uracil/quinazolinone core acts as a rigid spacer.
-
The Variable Region (3-Bromophenyl): This moiety occupies the S1 hydrophobic pocket. By coupling aryl groups to the 3-position, we can extend the molecule into the "S2 extensive" subsite, significantly increasing potency (IC50 < 10 nM) and selectivity over DPP-8/9.
Workflow Visualization
The following diagram outlines the divergent synthesis strategy.
Figure 1: Divergent synthetic workflow utilizing the 3-bromophenyl handle for library generation.
Detailed Experimental Protocols
Protocol A: Synthesis of the 3-Bromobenzyl Core Intermediate
This step installs the critical bromine handle. We utilize a regioselective N-alkylation of 6-chloro-3-methyluracil.
Reagents:
-
6-Chloro-3-methyluracil (1.0 equiv)[2]
-
3-Bromobenzyl bromide (1.1 equiv)
-
Potassium Carbonate (
) (1.5 equiv) -
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-chloro-3-methyluracil (5.0 g, 31.1 mmol) and
(6.45 g, 46.7 mmol) in anhydrous DMF (50 mL). -
Activation: Stir the mixture at room temperature for 30 minutes. Note: This ensures deprotonation of the N-1 position.
-
Addition: Dropwise add a solution of 3-bromobenzyl bromide (8.55 g, 34.2 mmol) in DMF (10 mL) over 15 minutes.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 1:1). The starting material (
) should disappear, and the product ( ) should appear.
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (300 mL) with vigorous stirring. A white to off-white precipitate will form immediately.
-
Purification: Filter the solid, wash with water (
mL) and cold ethanol ( mL). Dry under vacuum at 45°C.
Yield Expectation: 85–92%
Data:
Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)
This protocol converts the 3-bromo precursor into a biaryl analog, probing the enzyme's hydrophobic pocket.
Reagents:
-
3-Bromo-DPP4-Precursor (from Protocol A + Aminopiperidine step) (1.0 equiv)
-
Aryl Boronic Acid (e.g., 4-Fluorophenylboronic acid) (1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane
Procedure:
-
Degassing (Critical): In a microwave vial or sealed tube, combine the 3-bromo precursor (0.5 mmol) and the aryl boronic acid (0.6 mmol) in 1,4-Dioxane (4 mL). Sparge with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add
(20 mg) and the aqueous solution (0.75 mL). -
Coupling: Seal the vessel and heat to 90°C for 2–4 hours (or 100°C for 30 min in a microwave reactor).
-
Work-up: Dilute with Ethyl Acetate (20 mL), wash with brine, and dry over
. -
Purification: Concentrate and purify via Flash Column Chromatography (Gradient: 0-10% Methanol in DCM).
Analytical Validation & Quality Control
To ensure the integrity of the synthesized analogs, compare your data against these standard parameters.
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | HPLC (C18 Column) | > 95% Area | UV detection at 254 nm. |
| Identity | LC-MS (ESI+) | Look for the characteristic Br isotope pattern (1:1 ratio) in the intermediate. | |
| Structure | 1H NMR (DMSO-d6) | Integral match | Verify loss of Br-aromatic signals and appearance of new biaryl protons. |
| Residual Pd | ICP-MS | < 10 ppm | Critical for biological assay interference. |
SAR Logic Visualization
The following diagram illustrates how the chemical modifications map to the biological target.
Figure 2: Structure-Activity Relationship (SAR) mapping of the 3-bromophenyl derivatives.
Troubleshooting & Optimization
-
Issue: Regioselectivity (N1 vs N3 Alkylation).
-
Cause: High temperatures during the initial addition of base.
-
Solution: Keep the reaction at RT or 0°C during the deprotonation step. N1 is more acidic and alkylates preferentially under thermodynamic control.
-
-
Issue: Low Yield in Suzuki Coupling.
-
Cause: Oxidation of the Pd catalyst ("Palladium black" formation).
-
Solution: Ensure rigorous degassing. Switch to a more active pre-catalyst like XPhos Pd G2 if the boronic acid is sterically hindered.
-
-
Issue: Protodebromination (Loss of Br without coupling).
-
Cause: Reaction temperature too high or solvent wet.
-
Solution: Use anhydrous dioxane and lower temperature (80°C).
-
References
-
Development of Large-Scale Synthesis using a Palladium-Catalyzed Cross-Coupling Reaction for an Isoquinolone Derivative as a Potent DPP-4 Inhibitor. ACS Publications. [Link][7]
-
Synthesis and biological evaluation of triazole based uracil derivatives as novel DPP-4 inhibitors. PubMed. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. [Link]
-
Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN113307777A - Alogliptin benzoate intermediate and preparation method of Alogliptin benzoate - Google Patents [patents.google.com]
- 4. nobelprize.org [nobelprize.org]
- 5. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocol Guide: A Streamlined Approach to the Asymmetric Synthesis of Boc-protected 3-Amino-4-(3-bromophenyl)butanoic acid
Abstract & Introduction
β-amino acids are pivotal structural motifs in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures and confer resistance to proteolytic degradation.[1] Specifically, β-aryl-amino acids are key components in a range of pharmacologically active compounds, including anticancer agents and novel antibiotics.[2][3] This guide provides a comprehensive, field-proven methodology for the asymmetric synthesis of Boc-protected 3-Amino-4-(3-bromophenyl)butanoic acid, a valuable chiral building block for drug discovery pipelines.
The presented synthesis is designed around a highly efficient and scalable strategy employing rhodium-catalyzed asymmetric hydrogenation to establish the critical stereocenter. This approach is favored over methods like diastereoselective conjugate additions, which may require chiral auxiliaries that need to be installed and later removed, adding steps to the overall sequence.[4][5] Asymmetric hydrogenation, by contrast, offers a more atom-economical and direct route to the desired enantiomerically pure product.[6][7] This document details the complete workflow, from the synthesis of the unsaturated precursor to the final Boc-protection, with an emphasis on explaining the rationale behind key experimental choices to ensure reproducibility and success.
Overall Synthetic Strategy
The synthesis is structured as a four-step sequence designed for efficiency and control over stereochemistry. The pathway begins with a Horner-Wadsworth-Emmons reaction to construct the α,β-unsaturated ester backbone. The chiral center is then introduced via a rhodium-catalyzed asymmetric hydrogenation, a robust method for producing enantiomerically enriched amino acids.[8][9] Subsequent saponification yields the free amino acid, which is then protected with a tert-butyloxycarbonyl (Boc) group to furnish the final target compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Single step synthesis of β- and γ- aryl-substituted ß- and γ-amino acid derivatives by electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 9. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Maintaining the Enantiomeric Integrity of (R)-3-Amino-4-(3-bromophenyl)butanoic acid
Welcome to the dedicated technical support guide for (R)-3-Amino-4-(3-bromophenyl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to prevent the racemization of this critical chiral building block. The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure, making the preservation of enantiomeric purity a paramount concern in research and pharmaceutical development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is (R)-3-Amino-4-(3-bromophenyl)butanoic acid and why is its chirality important?
A1: (R)-3-Amino-4-(3-bromophenyl)butanoic acid is a chiral β-amino acid derivative. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: the (R)- and (S)-forms.[3] In drug development, often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.[2] Therefore, maintaining the specified (R)-enantiomeric form is crucial for the efficacy and safety of any resulting pharmaceutical compound.
Q2: What is racemization and how does it occur with amino acids?
A2: Racemization is the process by which a pure enantiomer converts into a mixture of both enantiomers, ultimately leading to a 1:1 mixture known as a racemate.[1] For amino acids, the most common mechanism involves the abstraction of the proton from the chiral alpha-carbon (the carbon atom adjacent to the carboxylic acid group). This creates a planar carbanion intermediate. Reprotonation can then occur from either side of this planar intermediate, resulting in either the original enantiomer or its mirror image.[4] This process can be catalyzed by both acids and bases.[4]
Q3: How susceptible is (R)-3-Amino-4-(3-bromophenyl)butanoic acid to racemization?
A3: While specific stability data for this exact molecule is not extensively published, general principles for β-amino acids suggest a degree of stability. However, like all chiral amino acids, it is susceptible to racemization under certain conditions. The key factors that can induce racemization are elevated temperature, exposure to strong acids or bases, and the use of certain reagents in chemical synthesis.[4][5]
Q4: What are the ideal storage conditions to prevent racemization of (R)-3-Amino-4-(3-bromophenyl)butanoic acid?
A4: To maintain the enantiomeric integrity of (R)-3-Amino-4-(3-bromophenyl)butanoic acid, it should be stored in a cool, dark, and dry environment.[6] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.[6] The hydrochloride salt form is generally more stable for storage than the free amino acid.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[7] | Lower temperatures reduce the kinetic rate of racemization.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, which can promote degradation.[6] |
| Light | Amber vial/darkness | Protects from light-induced degradation.[6] |
| Form | Hydrochloride salt | Protonation of the amino group can increase stability. |
Troubleshooting Guide: Preventing Racemization During Experimental Workflows
This section addresses common issues that can lead to the loss of enantiomeric purity of (R)-3-Amino-4-(3-bromophenyl)butanoic acid during experimental procedures.
Issue 1: Loss of Enantiomeric Purity During Amide Coupling Reactions
You are performing an amide coupling reaction with the carboxylic acid group of (R)-3-Amino-4-(3-bromophenyl)butanoic acid and your final product shows significant racemization.
Root Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures and the use of strong activating agents can promote racemization.
-
Solution: Employ milder coupling reagents known to suppress racemization. Perform the reaction at lower temperatures (e.g., 0°C) to slow the rate of racemization.[1]
-
-
Inappropriate Base: The choice and amount of base used can significantly impact enantiomeric purity. Strong, non-sterically hindered bases are more likely to cause racemization.[8]
-
Solution: Opt for sterically hindered or weaker bases. Use the minimum amount of base necessary for the reaction to proceed.[1]
-
| Base | Recommendation | Rationale |
| Triethylamine (TEA) | Use with caution | Small steric hindrance and strong basicity can increase racemization.[8] |
| N,N-Diisopropylethylamine (DIPEA) | Recommended | Sterically hindered, reducing its ability to deprotonate the chiral center.[8] |
| N-Methylmorpholine (NMM) | Highly Recommended | Weaker base that is known to minimize racemization.[8] |
| 2,4,6-Collidine | Highly Recommended | A sterically hindered and weak base that has been shown to produce minimal racemic products.[8] |
-
Oxazolone Formation: In reactions involving N-protected amino acids, an oxazolone intermediate can form. The α-proton of this intermediate is acidic and prone to removal by a base, leading to racemization.[9]
Experimental Workflow to Minimize Racemization during Amide Coupling
Caption: Troubleshooting pH-induced racemization.
Analytical Verification of Enantiomeric Purity
Q5: How can I accurately determine the enantiomeric purity of my (R)-3-Amino-4-(3-bromophenyl)butanoic acid sample?
A5: The most common and reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC). [10][11]This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.
General Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) or zwitterionic stationary phases are often effective for separating amino acids. [12][13]2. Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Method Development:
-
Mobile Phase: Start with a mixture of hexane/isopropanol or other suitable solvents. The addition of a small amount of an acid (like trifluoroacetic acid) or a base (like diethylamine) can improve peak shape and resolution.
-
Flow Rate: Typically around 1.0 mL/min. [10] * Detection: Use a UV detector, likely at a wavelength around 254 nm due to the phenyl ring. [10] * Temperature: Maintain a constant column temperature, as temperature can affect separation. [14]4. Analysis: Inject the sample and integrate the peak areas for the (R)- and (S)-enantiomers. The enantiomeric excess (%ee) can be calculated using the formula: %ee = [([R] - [S]) / ([R] + [S])] x 100.
-
Alternative Method: Indirect HPLC via Derivatization
If a chiral column is not available, an indirect method can be used. This involves reacting the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). [10][15] Workflow for Indirect Chiral Purity Analysis
Caption: Indirect HPLC analysis workflow.
References
-
Bright, J., & Kaufman, D. S. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Quaternary Geochronology, 6(2), 233-245. Retrieved from [Link]
-
Yoshimura, T., & Esaki, N. (2003). Amino acid racemases: functions and mechanisms. Journal of bioscience and bioengineering, 96(2), 103-109. Retrieved from [Link]
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 99-109. Retrieved from [Link]
-
Robins, D. J., et al. (2001). Amino acid racemization and the effects of heating on bone. Forensic Science International, 123(2-3), 113-119. Retrieved from [Link]
-
Bright, J., & Kaufman, D. S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Quaternary Geochronology, 6(2), 233-245. Retrieved from [Link]
-
Spectroscopy Staff. (2025, August 7). Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. Spectroscopy. Retrieved from [Link]
-
Oktem, B., et al. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. Food Chemistry, 108(2), 582-592. Retrieved from [Link]
-
Toth, G., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1598, 145-154. Retrieved from [Link]
-
Bada, J. L. (1982). Racemization of Amino Acids in Nature. Interdisciplinary Science Reviews, 7(1), 30-46. Retrieved from [Link]
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. Retrieved from [Link]
-
Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society, 94(4), 1371-1373. Retrieved from [Link]
-
Aguilera-del-Toro, R. H., et al. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Molecules, 26(19), 5732. Retrieved from [Link]
-
Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society, 94(4), 1371-1373. Retrieved from [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Organic Chemistry: Current Research. Retrieved from [Link]
-
van Gestel, J., et al. (2009). Tuning the Extent of Chiral Amplification by Temperature in a Dynamic Supramolecular Polymer. Journal of the American Chemical Society, 131(50), 18052-18053. Retrieved from [Link]
-
Main, M. R., et al. (2024). β-amino acids reduce ternary complex stability and alter the translation elongation mechanism. bioRxiv. Retrieved from [Link]
-
Main, M. R., et al. (2024). β-Amino Acids Reduce Ternary Complex Stability and Alter the Translation Elongation Mechanism. ACS Chemical Biology. Retrieved from [Link]
-
Chirality (chemistry). (n.d.). In Wikipedia. Retrieved from [Link]
-
Chiral Technologies Amino Acid Database. (n.d.). Chiral Technologies. Retrieved from [Link]
- Racemization process for optically active carboxylic acids or salts or esters thereof. (n.d.). Google Patents.
-
Höhne, M., & Bornscheuer, U. T. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied microbiology and biotechnology, 93(2), 541-549. Retrieved from [Link]
-
Seebach, D., et al. (2004). β-Amino Acids—Syntheses, Occurrence in Natural Products, and Components of β-Peptides. Helvetica Chimica Acta, 87(5), 1060-1117. Retrieved from [Link]
-
Szász, G. (2011). Chiral drug analysis and their application. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 443-452. Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
-
Stoll, D. R. (2020, October 1). Some Essential Principles of Effective Troubleshooting. LCGC North America, 38(10), 552-556. Retrieved from [Link]
-
Approaching Amide Enantiopurity: Methods for High Fidelity. (2026, February 28). Patsnap. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Method for the Racemization of Optically Active Amino Acids. (n.d.). Sciencemadness. Retrieved from [Link]
- Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. (n.d.). Google Patents.
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Retrieved from [Link]
-
A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. (2011). Journal of Separation Science, 34(4), 421-426. Retrieved from [Link]
-
Brocks, D. R. (2018). The Significance of Chirality in Drug Design and Development. Current pharmaceutical analysis, 14(2), 92-104. Retrieved from [Link]
-
4-Amino-3-(4-bromophenyl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.). In LibreTexts Chemistry. Retrieved from [Link]
-
Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. (2007). Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 12), o732-o734. Retrieved from [Link]
-
Common Troubleshooting Tips. (2023, August 29). In LibreTexts Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 4. creation.com [creation.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. hplc.eu [hplc.eu]
- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 14. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Purification of Beta-Amino Acids (Bromophenyl Series)
Current Status: Online Ticket ID: BAA-Br-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Introduction
Welcome to the Technical Support Center. You are dealing with a specific subclass of molecules: beta-amino acids with bromophenyl side chains . These compounds present a unique "purification paradox":
-
Zwitterionic Nature: Like all amino acids, they are highly polar and salt-like at neutral pH.
-
Lipophilicity: The bromophenyl group adds significant hydrophobicity and UV activity.
-
Chemical Fragility: The aryl-bromide bond is susceptible to hydrodehalogenation (loss of bromine) under standard reductive conditions.
This guide bypasses generic textbook advice and focuses on the specific protocols required to purify these amphiphilic molecules without stripping the halogen or losing yield to non-specific adsorption.
Visualizing the Purification Logic
Before proceeding, review the decision matrix below to select the correct workflow for your purity level.
Figure 1: Decision matrix for purification based on protection status and impurity profile.
Module 1: Bulk Isolation (Ion Exchange Chromatography)
The Issue: Crude beta-amino acids often exist as salts mixed with inorganic byproducts. Normal phase silica is ineffective because free amino acids streak or bind irreversibly.
The Solution: Cation Exchange Chromatography (SCX). Critical Nuance: Because your molecule contains a bromophenyl group, it is hydrophobic. If you use a standard 100% aqueous protocol, your product will stick to the resin backbone via Van der Waals forces even after the ionic bond is broken, leading to poor recovery.
Protocol: Hydrophobic-Modified SCX
-
Resin Selection: Use a Strong Acid Cation (SAC) resin (e.g., Dowex 50W-X8 or Amberlite IR-120) in the H+ form.
-
Loading:
-
Dissolve crude mixture in water. If insoluble, add minimal MeOH/EtOH until dissolved.
-
Acidify to pH 2 (ensures amine is protonated:
). -
Load onto the column.
-
-
Washing (The Clean-Up):
-
Wash with Water to remove inorganic salts.
-
Wash with 50% MeOH/Water (Neutral pH). Why? This removes non-basic organic impurities (starting materials) that are stuck to the resin matrix.
-
-
Elution (The Release):
-
Finishing: Evaporate solvent. The excess ammonia flies off, leaving the free amino acid zwitterion.
Module 2: Recrystallization (The "pI" Method)
The Issue: You have the amino acid, but it contains diastereomers or minor colored impurities. The Solution: Isoelectric Point (pI) Precipitation.[4][5]
Beta-amino acids have a pI typically between 6.0 and 7.5. At this exact pH, their net charge is zero, and their water solubility is at its absolute minimum.[4]
Step-by-Step Guide
| Step | Action | Technical Note |
| 1 | Dissolution | Dissolve the solid in minimum hot water. If the bromophenyl group limits solubility, add Ethanol dropwise until clear (keep EtOH < 30%). |
| 2 | pH Adjustment | Measure the pH. Slowly adjust to the isoelectric point (approx pH 6.5 - 7.0) using dilute HCl or NaOH. |
| 3 | Nucleation | Cloudiness should appear. If not, add the "Anti-Solvent" (see below).[2] |
| 4 | Aging | Cool slowly to 4°C. Do not shock-cool, or you will trap impurities. |
| 5 | Isolation | Filter and wash with cold Isopropanol or Acetone. |
Recommended Solvent Systems for Bromophenyl Beta-Amino Acids:
-
System A: Water (Solvent) / Ethanol (Co-solvent) / Acetone (Anti-solvent).
-
System B: Water (Solvent) / 2-Propanol (Anti-solvent).[6]
-
Note: The bromophenyl group makes these compounds crystallize well from alcohol/water mixtures compared to aliphatic amino acids [1, 5].
-
Module 3: Enantiomeric Purity (Chiral HPLC)
The Issue: You need to determine the enantiomeric excess (ee%) or separate enantiomers on a prep scale. The Solution: Crown Ether Stationary Phases.[1][7]
Standard chiral columns (OD-H, AD-H) often fail for free amino acids because they require derivatization. For free beta-amino acids, Crownpak columns are the gold standard.
Chiral Method Parameters
| Parameter | Recommendation | Reason |
| Column | CROWNPAK CR-I(+) or CR-I(-) | The crown ether forms a host-guest complex specifically with the primary ammonium group ( |
| Mobile Phase | pH 1.0 - 2.0 (Perchloric acid or TFA) | The amine must be protonated to bind to the crown ether. |
| Organic Modifier | Acetonitrile (High %) | Bromophenyl groups are lipophilic. Standard aqueous Crownpak methods (100% pH 1.5 water) will result in excessively long retention times. Use 80-90% ACN with 0.5% TFA/Water [2, 3]. |
| Temperature | 25°C to 10°C | Lower temperatures often improve separation (resolution) for crown ether mechanisms. |
Visualizing the Mechanism:
The ammonium ion (
Module 4: Troubleshooting & FAQs
Q1: "I tried to remove a protecting group (Cbz/Bn) with Pd/C and H2, and my bromine disappeared."
Diagnosis: You have caused Hydrodehalogenation . Palladium on Carbon (Pd/C) is excellent at cleaving Carbon-Bromine bonds. Corrective Action:
-
Never use Pd/C if the bromine is essential.
-
Alternative 1 (Acid Hydrolysis): If possible, switch your protecting group strategy to Boc (acid labile) or Fmoc (base labile) to avoid hydrogenation entirely.
-
Alternative 2 (Poisoned Catalyst): If you must hydrogenate, use PtO₂ (Adam's Catalyst) or add a catalyst poison (like vanadium or specific amines) to the Pd/C reaction, though this is risky [6].
-
Alternative 3 (Chemical Deprotection): Use HBr/Acetic Acid or TMSI for Cbz removal without hydrogenation.
Q2: "My compound is sticking to the Chiral HPLC column and not eluting."
Diagnosis: The hydrophobic interaction between the bromophenyl ring and the stationary phase backbone is too strong. Corrective Action: Increase the Methanol or Acetonitrile content in your mobile phase. For Crownpak columns, you can go up to 90% organic modifier (check specific column limits). Ensure your pH is low enough (pH < 2) to keep the amine protonated [2].
Q3: "The product is oiling out during recrystallization."
Diagnosis: The cooling is too fast, or the solvent polarity gap is too wide. Corrective Action:
-
Re-heat to dissolve the oil.
-
Add a "bridge solvent" (like Ethanol) that is miscible with both your good solvent (Water) and anti-solvent.
-
Seed the mixture with a tiny crystal of the pure product if available.
-
Scratch the glass surface to induce nucleation.[2]
References
-
BenchChem. (2025).[2][8] Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Retrieved from
-
Hirose, T., et al. (2009). HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase. Journal of Separation Science. Retrieved from
-
Konya, Y., et al. (2022).[9] Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Retrieved from
-
Hyun, M. H. (2016). Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase. Journal of Chromatography A. Retrieved from
-
Do, H. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. ResearchGate. Retrieved from
-
BenchChem. (2025).[2] Preventing dehalogenation during reactions of bromo-fluoroanilines. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. Isoelectric point - Wikipedia [en.wikipedia.org]
- 5. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Technical Support Center: Troubleshooting HPLC Solubility & Chromatography Issues for 3-Amino-4-(3-bromophenyl)butanoic Acid
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of halogenated amino acid derivatives.
When dealing with 3-Amino-4-(3-bromophenyl)butanoic acid , you are fighting a two-front thermodynamic war. The zwitterionic backbone (amine and carboxylic acid) demands highly polar solvation, while the bulky, halogenated bromophenyl moiety drives intense hydrophobic collapse. This inherent structural contradiction leads to sudden precipitation, split peaks, and severe carryover if the chromatographic environment is not perfectly calibrated.
Below is our definitive troubleshooting guide and self-validating methodology to stabilize this compound in your HPLC workflows.
Part 1: Quantitative Physicochemical Profiling
To control solubility, you must first understand the ionization boundaries of the molecule. The table below summarizes the critical physicochemical parameters that dictate the behavior of this compound in an HPLC system.
| Parameter | Value / Characteristic | Chromatographic Implication |
| Molecular Nature | Zwitterionic, Lipophilic | Prone to dual-mode interactions (hydrophobic + ionic) on standard C18 silica[1]. |
| Estimated pKa (-COOH) | ~3.8 - 4.2 | Mobile phase pH must be strictly < 2.5 to ensure full protonation of the acid[2]. |
| Estimated pKa (-NH3+) | ~9.5 - 10.0 | High pH is required for the anionic state, which risks dissolving standard silica columns. |
| Isoelectric Point (pI) | ~6.5 - 7.0 | Critical Danger Zone: Net zero charge triggers hydrophobic aggregation and precipitation. |
| Stock Solubility (DMSO) | ~25 - 30 mg/mL | Excellent for storage[3], but injecting >5% DMSO causes severe peak distortion. |
| Aqueous Sol. (pH 2.0) | > 10 mg/mL (as HCl salt) | The ideal thermodynamic state for Reversed-Phase (RP) sample diluents[4]. |
Part 2: Mechanistic Troubleshooting & FAQs
Q1: Why does my sample precipitate in the autosampler or immediately upon injection? A1: This is almost always caused by isoelectric point (pI) precipitation or diluent mismatch . At a pH of ~6.5, the molecule exists as a neutral zwitterion. The polar solvation shell collapses, allowing the highly lipophilic 3-bromophenyl groups to aggregate, leading to rapid precipitation. Furthermore, if you dissolve your sample in 100% DMSO and inject it into a high-organic mobile phase (e.g., HILIC conditions), the sudden shift in solubility parameters causes the solute to crash out of solution[1].
Q2: How do I eliminate peak tailing and split peaks for this compound on a C18 column? A2: Peak tailing here is a symptom of dual-mode interactions . On a standard C18 column, the bromophenyl ring interacts hydrophobically with the stationary phase, while the protonated amine acts as a Lewis acid, interacting strongly with unreacted, exposed silanols (Si-O⁻) on the silica surface[1]. To fix this, you must operate at a pH of ~2.0 (using Trifluoroacetic acid or Phosphoric acid) to suppress the ionization of the carboxylic acid and neutralize residual silanols, forcing the analyte to behave purely as a slightly hydrophobic cation[2].
Q3: Standard C18 is still failing. What is the ideal column chemistry for this molecule? A3: If low-pH reversed-phase fails, transition to Mixed-Mode Chromatography (e.g., Primesep or Obelisc columns). These stationary phases contain both hydrophobic alkyl chains and embedded ion-exchange sites. This allows the column to purposefully retain the protonated amine via electrostatic interactions while simultaneously engaging the bromophenyl group via reversed-phase mechanisms, yielding sharp peaks and excellent selectivity[5].
Part 3: Diagnostic Workflows & Visualizations
Caption: Troubleshooting workflow for zwitterion precipitation in HPLC systems.
Caption: Ionization states of 3-Amino-4-(3-bromophenyl)butanoic acid across pH ranges.
Part 4: Self-Validating Experimental Protocol
To guarantee reproducibility, do not rely on assumptions. Use the following self-validating protocol to prepare your mobile phase and sample diluent.
Phase 1: Mobile Phase Formulation (Reversed-Phase)
Objective: Establish a robust, precipitation-free acidic environment.
-
Aqueous Phase (A) Preparation: Measure 1000 mL of LC-MS grade water. Add 1.0 mL of Trifluoroacetic Acid (TFA) to achieve a 0.1% (v/v) concentration.
-
Causality: TFA acts as an ion-pairing agent and drops the pH to ~2.0, forcing the molecule into a highly soluble cationic state, suppressing the carboxylic acid[2].
-
Self-Validation Check: Measure the solution with a calibrated pH meter. It must read between 1.9 and 2.2. If the pH is >2.5, the carboxylic acid will partially ionize, leading to peak splitting and solubility drops. Do not proceed until the pH is verified.
-
-
Organic Phase (B) Preparation: Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA.
-
Causality: Matching the additive concentration in both phases prevents baseline drift and sudden solubility shifts during gradient elution.
-
Phase 2: Sample Diluent & Stock Preparation
Objective: Prevent solvent-viscosity fingering and injection-triggered precipitation.
-
Primary Stock Synthesis: Dissolve the 3-Amino-4-(3-bromophenyl)butanoic acid powder in 100% DMSO to a concentration of 20 mg/mL.
-
Causality: DMSO is a highly polar aprotic solvent that readily disrupts the strong intermolecular hydrogen bonding of the zwitterion crystal lattice[3].
-
Self-Validation Check: Hold the vial to the light. The solution must be completely transparent. If micro-particulates are visible, sonicate for 5 minutes at room temperature until optically clear.
-
-
Working Diluent Formulation: Dilute the DMSO stock 1:100 into Mobile Phase A (yielding a final concentration of 200 µg/mL).
-
Causality: Injecting high concentrations of DMSO into a reversed-phase system causes "solvent fingering," where the analyte travels ahead of the mobile phase, distorting the peak. Matching the diluent to the initial mobile phase conditions prevents this hydrodynamic instability[1].
-
Self-Validation Check: Let the working solution sit on the benchtop for 15 minutes. If it turns cloudy, the bromophenyl lipophilicity is overriding the cationic solubility. Resolve this immediately by adding 5% Acetonitrile to the working diluent to stabilize the hydrophobic ring.
-
References
1.[4] GHP News. "Phenibut HCL Nootropics: Detailed Research Resource for Labs." Available at: 2.[3] TargetMol. "Phenibut (hydrochloride) | GABA Receptor." Available at: 3.[1] Chemistry Stack Exchange. "Why can zwitterions be difficult detect by HPLC-MS?" Available at: 4.[2] Chromatography Forum. "HPLC method dev strategies for Zwitterions." Available at: 5.[5] SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." Available at:
Sources
Stability of 3-Amino-4-(3-bromophenyl)butanoic acid under acidic conditions
Technical Support Center: Stability of 3-Amino-4-(3-bromophenyl)butanoic acid
Executive Summary: Compound Profile & Acidic Handling
Compound: 3-Amino-4-(3-bromophenyl)butanoic acid (also known as
As a Senior Application Scientist, I frequently encounter inquiries regarding the handling of
Core Stability Directive: In aqueous acidic media (e.g., 1M HCl, 0.1% TFA in water), the compound is highly stable , predominantly existing as its ammonium salt. However, in alcoholic acidic media (e.g., MeOH/HCl), it is unstable due to rapid Fisher esterification.
Acidic Stability Matrix
The following table summarizes the behavior of 3-Amino-4-(3-bromophenyl)butanoic acid in various acidic environments. Use this to select appropriate solvents for your experiments.
| Acidic Environment | Stability Status | Predominant Species | Risk Factor |
| Dilute Aqueous Acid (0.1% TFA, 1M HCl) | High | Ammonium Cation ( | None. Ideal for HPLC mobile phases and dissolution. |
| Concentrated Aqueous Acid (6M - 12M HCl, Reflux) | Moderate to High | Ammonium Salt | Low. Used for hydrolysis of protecting groups. Prolonged reflux (>24h) may cause minor decarboxylation. |
| Alcoholic Acid (MeOH/HCl, EtOH/TFA) | Unstable | Alkyl Ester | Critical. Rapid conversion to methyl/ethyl ester. Avoid for storage. |
| Aprotic Organic Acid (DCM/TFA) | High | Trifluoroacetate Salt | None. Standard condition for Boc-deprotection. |
Troubleshooting Guide (Q&A)
Q1: I dissolved my sample in Methanol containing 0.1% TFA for LC-MS analysis, and after 24 hours, the main peak shifted. What happened?
Diagnosis: You have likely formed the methyl ester .
Mechanism:
Q2: I am trying to remove a Boc protecting group using 4M HCl in Dioxane. A white solid precipitated.[3][4] Is this degradation?
Diagnosis: No, this is likely the Hydrochloride Salt of your product.
Explanation: The free amino acid is zwitterionic and has specific solubility. Upon deprotection, the amine becomes protonated (
Q3: Can I use this compound in a standard solid-phase peptide synthesis (SPPS) cycle with TFA cleavage?
Diagnosis: Yes.
Explanation: The
Visualizations: Degradation & Handling Pathways
The following diagram illustrates the chemical fate of 3-Amino-4-(3-bromophenyl)butanoic acid under different conditions.
Figure 1: Chemical pathways demonstrating the stability of the ammonium salt in aqueous acid versus the risk of esterification in alcoholic media.
Experimental Protocol: Stability Indicating HPLC Method
To verify the integrity of your material, use this standardized protocol. This method separates the parent amino acid from potential ester degradation products or synthesis impurities.
Objective: Quantify 3-Amino-4-(3-bromophenyl)butanoic acid and detect esterification.
Instrument: HPLC with UV detection (PDA preferred). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile + 0.1% TFA.
Gradient:
| Time (min) | % Solvent B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 10.0 | 60 | 1.0 |
| 12.0 | 95 | 1.0 |
| 15.0 | 5 | 1.0 |
Detection: 210 nm (Amide/Carboxyl) and 254 nm (Phenyl ring). Sample Prep: Dissolve 1 mg/mL in Water:Acetonitrile (90:10) . Do not use Methanol.
Expected Results:
-
Parent Peak: ~4-6 min (depending on exact column).
-
Impurity (Ester): If MeOH was used improperly, a peak will appear at ~8-10 min (more hydrophobic).
-
Impurity (Des-bromo): Rare, but would appear earlier than the parent.
References
-
Sigma-Aldrich. Fmoc-S-3-amino-4-(3-bromophenyl)-butyric acid Product Specification. Retrieved from
-
Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Demonstrates stability of the carbon skeleton under hydrolysis conditions). Org. Synth. 2018, 95, 328-344.[3] DOI: 10.15227/orgsyn.095.0328.[3] Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76520744, 4-Amino-3-(4-bromophenyl)butanoic acid. Retrieved from
-
ChemScene. (R)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride Product Data. Retrieved from
- Steer, D. L., et al.Beta-Amino acids: Versatile peptidomimetics.
Sources
Technical Support Center: Troubleshooting 3-Amino-4-(3-bromophenyl)butanoic Acid Coupling
Overview
Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, incomplete reactions, or epimerization when coupling 3-Amino-4-(3-bromophenyl)butanoic acid . As a
Diagnostic Workflow for Sterically Hindered Couplings
Caption: Step-by-step troubleshooting workflow for resolving incomplete β-amino acid couplings.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Amino-4-(3-bromophenyl)butanoic acid so difficult to couple compared to standard -amino acids?
Causality & Mechanism: The difficulty arises from two compounding structural factors:
-
Conformational Rigidity:
-amino acids have a strong propensity to form a six-membered hydrogen-bonded pseudo-ring in solution. This intramolecular hydrogen bonding stabilizes the unreactive conformation, significantly hindering both the activation of the carboxylic acid and the nucleophilic attack of the amine [1]. -
Steric Bulk: The presence of the bulky 3-bromophenyl group adjacent to the reactive centers creates a massive steric shield. When attempting to couple the
-amine to an incoming carboxylic acid (or vice versa), the reaction trajectory is physically blocked, requiring a much higher activation energy to reach the transition state.
Q2: My standard DIC/HOBt protocol is yielding <20% product. Which coupling reagents should I use?
For highly hindered
HATU and COMU are the gold standards for this application [2]. COMU, in particular, incorporates the OxymaPure leaving group, which provides coupling efficiencies comparable to or greater than HATU, but with a better safety profile and lower rates of epimerization[3].
Table 1: Quantitative Comparison of Coupling Reagents for Hindered
| Coupling Reagent | Chemical Class | Relative Efficiency | Epimerization Risk | Recommended Base |
| DIC / HOBt | Carbodiimide | Low (<20%) | High (due to long times) | DIPEA |
| PyBOP | Phosphonium | Moderate (40-60%) | Moderate | DIPEA / NMM |
| HATU | Uronium (HOAt-based) | Very High (>90%) | Low | DIPEA / TMP |
| COMU | Uronium (Oxyma-based) | Very High (>95%) | Very Low | TMP (Collidine) |
Data synthesized from comparative peptide coupling studies[2][4].
Q3: How do I prevent epimerization during the extended reaction times required for this bulky residue?
Extended coupling times inherently increase the risk of epimerization via the oxazolone intermediate pathway. To mitigate this:
-
Use a weaker, sterically hindered base: Replace Diisopropylethylamine (DIPEA) with 2,4,6-trimethylpyridine (TMP/Collidine). TMP is basic enough to facilitate the coupling but lacks the nucleophilicity to abstract the
-proton, thereby preserving chiral integrity [4]. -
Pre-activation control: Limit pre-activation time to a maximum of 1-2 minutes. Over-activation leads to the accumulation of the epimerization-prone active ester.
Mechanistic Pathway of COMU Activation
Caption: Mechanistic pathway of overcoming steric hindrance using COMU and TMP.
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Solid-Phase Coupling (Recommended)
Microwave energy provides the necessary kinetic push to overcome the steric barrier of the 3-bromophenyl group [5]. This protocol utilizes COMU for maximum efficiency.
Materials:
-
Fmoc-3-Amino-4-(3-bromophenyl)butanoic acid (3.0 equivalents)
-
COMU (2.95 equivalents)
-
2,4,6-Trimethylpyridine (TMP / Collidine) (6.0 equivalents)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-bound resin (0.1 mmol scale) in anhydrous DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF).
-
Pre-activation (Strict Timing): In a separate vial, dissolve Fmoc-3-Amino-4-(3-bromophenyl)butanoic acid (0.3 mmol) and COMU (0.295 mmol) in 2 mL of DMF. Add TMP (0.6 mmol). Vortex for exactly 60 seconds .
-
Self-Validation Check: The solution should exhibit a distinct color change (typically to a deep yellow/orange), confirming the successful formation of the Oxyma active ester.
-
-
Coupling: Immediately transfer the activated solution to the resin.
-
Microwave Irradiation: Place the reaction vessel in a peptide microwave synthesizer. Irradiate at 75°C for 15 minutes (Power: 25-30W).
-
Washing & Verification: Drain the solution and wash the resin with DMF (5 × 3 mL). Perform a Kaiser test (or Chloranil test if coupling to a secondary amine). If the test is slightly positive, repeat steps 2-4 for a double coupling before proceeding to the next deprotection step.
Protocol B: Solution-Phase Coupling using HATU/HOAt
If microwave synthesis is unavailable, solution-phase coupling requires highly reactive HOAt-based chemistry and extended reaction times.
Step-by-Step Methodology:
-
Dissolution: Dissolve the free amine component (1.0 eq) and Fmoc-3-Amino-4-(3-bromophenyl)butanoic acid (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). NMP is preferred over DMF for its superior solvating power for hydrophobic, bulky intermediates.
-
Activation: Add HATU (1.15 eq) and HOAt (1.15 eq) to the mixture.
-
Base Addition: Dropwise add DIPEA (2.5 eq) while stirring at 0°C.
-
Causality: Starting at 0°C minimizes the initial burst of heat that can drive oxazolone formation, protecting the chiral center during the critical activation phase.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Workup: Dilute with EtOAc, wash sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine. Dry over Na2SO4 and concentrate. Verify completion via LC-MS.
References
-
Kiss, L., et al. "Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?" RSC Advances, 2019. Available at:[Link]
-
Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 2021. Available at:[Link]
-
El-Faham, A., & Albericio, F. "COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents." ResearchGate, 2010. Available at:[Link]
Validation & Comparative
H-NMR and C-NMR Spectrum Analysis of 3-Amino-4-(3-bromophenyl)butanoic Acid
Technical Comparison Guide for Analytical Methodologies
Executive Summary
3-Amino-4-(3-bromophenyl)butanoic acid is a critical
This guide compares high-resolution NMR analytical protocols. Unlike standard "run-and-done" approaches, we evaluate two distinct solvent systems (DMSO-
Structural Logic & Spin System Analysis
Before analyzing the spectrum, we must define the spin system. The molecule possesses a chiral center at the
-
Aromatic Region: The 3-bromo substitution creates an asymmetric ABCD spin system, distinct from the symmetric AA'BB' pattern of its 4-bromo isomer.
-
Aliphatic Region: The chiral C3 center renders the C2 and C4 protons diastereotopic. This results in complex ABX or ABM coupling patterns rather than simple triplets/doublets.
Structural Connectivity Diagram (Graphviz)
The following diagram maps the scalar couplings (COSY) and long-range correlations (HMBC) required for assignment.
Caption: Structural connectivity illustrating the central chiral methine (C3) linking the alpha-methylene and benzylic systems, defining the diastereotopic splitting patterns.
Comparative Solvent Study: DMSO- vs. Acidic D O
The choice of solvent fundamentally alters the ionic state of the amino acid (Zwitterionic vs. Cationic), drastically affecting chemical shifts and resolution.
Method A: DMSO-
(The "Standard" Approach)
-
State: Zwitterionic equilibrium (
). -
Pros: Dissolves both polar and lipophilic domains; allows observation of exchangeable protons (
, ) if water is low. -
Cons: Peak broadening due to proton exchange; viscosity causes lower resolution.
Method B: D
O + TFA-
(The "High-Res" Alternative)
-
State: Cationic (
). -
Pros: Collapses exchange broadening; sharpens diastereotopic multiplets; eliminates solvent overlap in the aromatic region.
-
Cons: Exchangeable protons (
) are silent (exchanged with D).
Comparative Data Table (
H-NMR, 400 MHz)
Note: Shifts are standardized relative to TMS (0.00 ppm).
| Position | Proton Type | Method A: DMSO- | Method B: D | Signal Analysis |
| Ar-H2' | Aromatic (s) | 7.55 | 7.48 | Isolated singlet between Br and alkyl group. |
| Ar-H4' | Aromatic (d) | 7.42 | 7.35 | Doublet, |
| Ar-H6' | Aromatic (d) | 7.25 | 7.18 | Doublet, |
| Ar-H5' | Aromatic (t) | 7.20 | 7.12 | Pseudo-triplet (overlap). |
| C3-H | Methine (m) | 3.45 - 3.55 | 3.75 - 3.85 | Critical Shift: Deshielded in acid due to proximal |
| C4-H | Benzylic | 2.75 (dd), 2.90 (dd) | 2.95 (dd), 3.10 (dd) | Distinct diastereotopic separation ( |
| C2-H | 2.30 (dd), 2.45 (dd) | 2.60 (d), 2.75 (d) | Sharpened coupling in D | |
| NH/OH | Exchangeable | 8.10 (br), 12.2 (br) | Silent | Disappears in Method B due to D-exchange. |
Expert Insight: For routine identification, use Method A . For precise coupling constant analysis (
Chiral Purity Analysis: CSA vs. Derivatization
Determining the Enantiomeric Excess (
Method 1: Chiral Solvating Agents (CSA)
-
Reagent: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (Binol-phosphate) or Pirkle Alcohol.
-
Mechanism: Non-covalent ion-pairing creates transient diastereomers in situ.
-
Protocol:
-
Dissolve 10 mg substrate in 0.6 mL
(or ). -
Add 1.5 equivalents of CSA.
-
Monitor the splitting of the Ar-H2' singlet .
-
Method 2: Mosher's Acid Derivatization (The "Gold Standard")
-
Reagent: (R)- and (S)-
-methoxy- -trifluoromethylphenylacetic chloride (MTPA-Cl). -
Mechanism: Covalent bond formation creates stable diastereomers.
-
Protocol: React substrate with MTPA-Cl to form the amide. Analyze via
F-NMR.
Decision Matrix: Which Method to Choose?
Caption: Decision tree for selecting the optimal chiral analysis method based on workflow constraints.
Experimental Protocols
Protocol A: High-Resolution Acquisition (Salt Form)
-
Preparation: Weigh 15 mg of 3-Amino-4-(3-bromophenyl)butanoic acid into a clean vial.
-
Solvation: Add 600
L of D O . -
Acidification: Add 20
L of TFA- (Deuterated Trifluoroacetic acid). Rationale: This locks the amine in the form and breaks intermolecular H-bonding. -
Reference: Add 5
L of TSP (Trimethylsilylpropanoic acid) as an internal standard ( ppm). Note: Do not use TMS in D O. -
Acquisition: Run at 298 K. Set relaxation delay (
) to 2.0s to ensure integration accuracy of the aromatic protons.
Protocol B: Carbon-13 (
C-NMR) Assignment
-
Solvent: DMSO-
is preferred for C to observe the Carbonyl carbon without suppression issues found in aqueous buffers. -
Key Peaks (Predicted):
-
C=O (Acid): ~172 ppm.
-
C-Br (Aromatic): ~122 ppm (Distinctive low intensity).
-
Ar-C (Quaternary): ~140 ppm (Benzylic attachment).
-
C3 (Methine): ~50 ppm.
-
C4 (Benzylic): ~38 ppm.
-
C2 (Alpha): ~35 ppm.[1]
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method for the Analysis of Enantiomeric Mixtures. Nature Protocols, 2, 2451–2458. Link
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
Sources
Chiral HPLC Separation of 3-Amino-4-(3-bromophenyl)butanoic Acid Enantiomers: A Comparative Guide
Executive Summary
3-Amino-4-(3-bromophenyl)butanoic acid is a halogenated
However, this molecule presents a distinct chromatographic challenge: it exists as a highly polar zwitterion at physiological pH. This amphoteric nature causes poor solubility in non-polar normal-phase solvents and severe peak tailing on standard reversed-phase columns. This guide objectively compares three distinct chromatographic strategies to overcome these challenges, providing researchers with the mechanistic causality and self-validating protocols needed to achieve baseline enantioseparation.
Comparative Evaluation of Chiral Stationary Phases (CSPs)
To isolate the enantiomers of a zwitterionic
Strategy A: Direct Separation via Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX)
Zwitterionic stationary phases, such as CHIRALPAK ZWIX(+) and ZWIX(-), are synthesized by fusing cinchona alkaloids (quinine or quinidine) with a chiral sulfonic acid motif[1].
-
Mechanistic Causality: The separation is driven by a synergistic double ion-pairing mechanism[2]. The protonated primary amine of the analyte interacts with the sulfonate group of the CSP, while the deprotonated carboxylate of the analyte pairs with the quinuclidinium moiety[1]. Methanol is essential as a protic solvent to solvate these ion pairs, and a low percentage of water (typically 2%) is critical to improve peak shape and analyte solubility[2].
-
Advantage: Direct analysis without sample preparation; highly compatible with LC-MS[3].
Strategy B: Direct Separation via Crown Ether CSPs (e.g., CROWNPAK® CR-I(+))
Crown ether columns utilize a chiral 18-crown-6 ether immobilized on silica[4].
-
Mechanistic Causality: Chiral recognition occurs through host-guest complexation, where the protonated primary amine (
) of the -amino acid inserts into the crown ether cavity[4]. This requires a highly acidic aqueous mobile phase (e.g., pH 1.5 perchloric acid) to ensure full protonation of the amine. -
Advantage/Limitation: While highly effective for primary amino acids[4], the aggressive acidic conditions and lack of volatility make this method incompatible with standard Electrospray Ionization Mass Spectrometry (ESI-MS).
Strategy C: Indirect Separation via Pre-column Derivatization (e.g., CHIRALPAK® IA/IG)
By reacting the primary amine with a protecting group (e.g., Boc-anhydride), the zwitterionic nature of the molecule is eliminated. The resulting Boc-protected
-
Mechanistic Causality: Masking the amine removes the zwitterionic dipole. The bulky Boc group enhances steric interactions and hydrogen bonding with the chiral grooves of the polysaccharide phase, yielding massive resolution factors.
-
Advantage/Limitation: Provides the highest resolution, but the derivatization step adds time and carries a slight risk of racemization if pH is not carefully controlled.
Visualizing the Workflows and Mechanisms
Workflow decision tree for the chiral separation of beta-amino acid enantiomers.
Double ion-pairing mechanism between a zwitterionic CSP and a beta-amino acid.
Quantitative Performance Comparison
The following table synthesizes expected chromatographic performance metrics based on established literature for
| Parameter | Zwitterionic CSP (ZWIX) | Crown Ether CSP (CR-I(+)) | Polysaccharide CSP (IA/IG) |
| Separation Mode | Direct (Underivatized) | Direct (Underivatized) | Indirect (Boc-Derivatized) |
| Primary Mechanism | Double Ion-Pairing[1] | Host-Guest Complexation[4] | Hydrogen Bonding & Steric Fit |
| Typical Mobile Phase | MeOH/ACN/H | pH 1.5 Perchloric Acid (Aq) | Hexane/IPA (90:10)[5] |
| MS Compatibility | Excellent (with volatile buffers)[3] | Poor (non-volatile acids) | Good (if adapted to RP) |
| Typical Resolution ( | 2.5 – 3.5 | 2.0 – 3.0 | > 4.0 |
| Analysis Time | ~15 min | ~25 min | ~20 min (+ 4h prep time) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies include built-in system suitability checks.
Protocol A: Direct LC-MS/MS Analysis via CHIRALPAK ZWIX(+)
This protocol utilizes volatile additives to maintain MS compatibility while enabling the double ion-pairing mechanism[3].
-
Mobile Phase Preparation: Mix MS-grade Methanol, Acetonitrile, and Water in a 49:49:2 (v/v/v) ratio. Add 25 mM Formic Acid and 25 mM Ammonium Formate[3].
-
Causality: Ammonium formate replaces the traditional diethylamine (DEA) to prevent ion suppression in the MS source, while still providing the necessary proton activity to stabilize the zwitterionic state[3].
-
-
Sample Preparation: Dissolve 3-Amino-4-(3-bromophenyl)butanoic acid in Methanol/Water (80:20) to a concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm, 3 µm)
-
Flow Rate: 0.4 mL/min
-
Temperature: 25 °C
-
Injection Volume: 2 µL
-
-
System Suitability Validation: Inject the racemic mixture. The system is validated for quantitative analysis only if
and the tailing factor is .-
Troubleshooting: If
, decrease the column temperature to 20 °C to thermodynamically favor the ion-pair complexation[2].
-
Protocol B: Indirect Normal-Phase Analysis via Pre-column Derivatization
This protocol is ideal for preparative scale-up or when UV detection of highly resolved peaks is required.
-
Boc-Protection (Derivatization): Suspend the analyte in a 1:1 mixture of Dioxane and 1M NaOH. Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc
O). Stir at room temperature for 4 hours. Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate, dry over Na SO , and evaporate[5].-
Causality: Masking the primary amine removes the zwitterionic dipole, allowing the hydrophobic bromophenyl ring and the Boc group to partition effectively into non-polar mobile phases.
-
-
Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Degas via ultrasonication.
-
Chromatographic Conditions:
-
Column: CHIRALPAK IA (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
System Suitability Validation: Inject the derivatized racemate. Ensure baseline separation (
).-
Troubleshooting: If co-elution occurs, decrease the IPA modifier concentration to 5% to increase retention time and maximize steric interaction with the amylose backbone.
-
References
-
Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-)". Daicel Corporation. Available at:[Link]
-
Chiral Technologies Europe. "CHIRALPAK ZWIX(-) - HPLC". Available at: [Link]
-
Zhang, T., et al. "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography". PubMed (NIH). Available at: [Link]
-
Péter, A., et al. "High-performance liquid chromatographic enantioseparation of beta-amino acids". PubMed (NIH). Available at:[Link]
-
Forró, E., et al. "Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers". MDPI. Available at:[Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Amino-4-(3-bromophenyl)butanoic Acid
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Amino-4-(3-bromophenyl)butanoic acid, a GABA analogue with significant interest in drug development. In the absence of a publicly available spectrum for this specific molecule, this guide synthesizes established fragmentation principles from closely related structures and foundational mass spectrometry literature to provide a robust, predictive analysis. We will compare this predicted pattern with the known fragmentation of analogous compounds to highlight the structural nuances that dictate fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling.
Introduction: The Significance of Fragmentation Analysis
3-Amino-4-(3-bromophenyl)butanoic acid belongs to the family of γ-aminobutyric acid (GABA) analogues, a class of compounds with diverse neurological applications.[1][2] Its structure is similar to baclofen, a well-known muscle relaxant, differing by the substitution pattern and the halogen on the phenyl ring. Understanding the mass spectrometric fragmentation of such molecules is paramount for their identification in complex matrices, for metabolite profiling, and for quality control during synthesis.
Electron Ionization (EI) mass spectrometry is a powerful tool for structural elucidation due to its ability to generate reproducible and information-rich fragmentation patterns, often considered a "molecular fingerprint."[3] The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses, which are in turn dictated by the molecule's functional groups and overall structure.
This guide will first propose a detailed fragmentation pathway for 3-Amino-4-(3-bromophenyl)butanoic acid. We will then compare this to the fragmentation of a non-halogenated analogue, 3-phenylbutyric acid, and the isomeric chloro-analogue, baclofen, to provide a comprehensive understanding of how substituent changes impact the observed mass spectrum.
Experimental Protocol: Acquiring High-Quality Mass Spectra
To obtain a reliable mass spectrum for 3-Amino-4-(3-bromophenyl)butanoic acid and its analogues, a standardized approach using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is recommended. For less volatile or thermally labile compounds, derivatization (e.g., silylation or esterification) may be necessary.[4] Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed, particularly for analysis in biological matrices.[5][6]
Recommended GC-EI-MS Protocol
-
Sample Preparation : Dissolve the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation : Utilize a standard single-quadrupole or ion trap GC-MS instrument.
-
Gas Chromatography (GC) Conditions :
-
Column : A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injection Volume : 1 µL.
-
Injector Temperature : 250°C.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Program : Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI).
-
Ionization Energy : 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.[3]
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Mass Range : Scan from m/z 40 to 400.
-
This protocol is designed to be a self-validating system. The consistent use of 70 eV ionization energy ensures that the resulting fragmentation is extensive and comparable to established databases. The chromatographic separation ensures that the spectrum obtained is from a pure compound, free from interference.
Predicted Fragmentation Pattern of 3-Amino-4-(3-bromophenyl)butanoic Acid
The molecular weight of 3-Amino-4-(3-bromophenyl)butanoic acid (C₁₀H₁₂BrNO₂) is 273.01 g/mol (for the ⁷⁹Br isotope) and 275.01 g/mol (for the ⁸¹Br isotope). A key feature in the mass spectrum will be the presence of isotopic peaks for any fragment containing a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[3][7] This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments.[8]
Key Fragmentation Pathways
The fragmentation of the molecular ion ([C₁₀H₁₂BrNO₂]⁺˙) is expected to be driven by several key functional groups: the carboxylic acid, the amino group, and the bromophenyl group.
-
Loss of Carboxylic Acid Group (COOH•) : Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids, leading to the loss of a COOH radical (45 Da).[9][10] This would result in an ion at m/z 228/230 .
-
Loss of Water (H₂O) : Carboxylic acids can undergo the loss of a neutral water molecule (18 Da), particularly if a rearrangement is possible.[11] This would produce an ion at m/z 255/257 .
-
Benzylic Cleavage : The bond between the benzylic carbon and the adjacent carbon of the butyric acid chain is prone to cleavage. This is a highly favorable fragmentation due to the formation of a stable benzyl cation, which can rearrange to a tropylium ion.[12] This cleavage would result in a bromobenzyl cation at m/z 169/171 ([C₇H₆Br]⁺). This is often a very prominent peak in the spectra of phenyl-substituted compounds.
-
Alpha-Cleavage to the Amino Group : Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines.[9] This can lead to two potential pathways:
-
Cleavage between C3 and C4 would generate the [C₉H₁₀BrNO]⁺ ion at m/z 243/245 (loss of CH₂NH₂) or, more likely, the stable bromobenzyl cation at m/z 169/171 as described above.
-
Cleavage between C2 and C3 would lead to the formation of an ion containing the amino group at m/z 104 ([C₄H₁₀NO₂]⁺) and a neutral bromophenyl radical.
-
-
McLafferty Rearrangement : Carboxylic acids with a gamma-hydrogen can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.[10][13] This would result in the loss of a neutral alkene and the formation of a radical cation at m/z 186/188 corresponding to [C₇H₇BrO₂]⁺˙.
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation pathways for 3-Amino-4-(3-bromophenyl)butanoic acid.
Caption: Predicted EI fragmentation pathway of 3-Amino-4-(3-bromophenyl)butanoic acid.
Comparative Fragmentation Analysis
To better understand the influence of the substituent groups, we will compare the predicted fragmentation of our target compound with two analogues: 3-phenylbutyric acid and baclofen.
| Feature / Fragment | 3-Amino-4-(3-bromophenyl)butanoic acid (Predicted) | 3-Phenylbutyric acid (Experimental)[12] | Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid) (Experimental)[14][15] |
| Molecular Ion (M⁺˙) | m/z 273/275 | m/z 178 | m/z 213/215 |
| Halogen Isotope Pattern | Yes (Br, 1:1 ratio) | No | Yes (Cl, 3:1 ratio) |
| Loss of COOH• (M-45) | m/z 228/230 | m/z 133 | m/z 168/170 |
| Benzylic/Tropylium Ion | m/z 169/171 ([C₇H₆Br]⁺) | m/z 91 ([C₇H₇]⁺) | m/z 125/127 ([C₇H₆Cl]⁺) |
| Key Fragment from Amino Group | m/z 104 | N/A | m/z 151/153 (Loss of NH₃ and CO₂) |
| Loss of Water (M-18) | m/z 255/257 | m/z 160 | m/z 195/197 |
Analysis of Comparative Data
-
Influence of the Halogen : The most apparent difference is the isotopic pattern. The bromine in our target compound gives a clear M/M+2 pattern with a ~1:1 intensity ratio, while baclofen's chlorine gives a ~3:1 ratio.[3] The halogen's electron-withdrawing nature also influences the stability of the benzyl cation, but the primary diagnostic feature is the mass and isotope pattern. The bromobenzyl cation (m/z 169/171) is 78 Da heavier than the simple benzyl/tropylium ion (m/z 91) from 3-phenylbutyric acid.[12]
-
Influence of the Amino Group : The presence of the amino group introduces new fragmentation pathways not seen in 3-phenylbutyric acid. Alpha-cleavage and rearrangements involving the nitrogen atom become possible. The fragment at m/z 104 in our target compound represents the non-aromatic portion of the molecule, a direct result of the favorable formation of the stable bromobenzyl radical.
-
Influence of Isomeric Structure (vs. Baclofen) : Baclofen is 4-amino-3-(4-chlorophenyl)butanoic acid, while our target is 3-amino-4-(3-bromophenyl)butanoic acid. This isomeric difference significantly alters the fragmentation. In baclofen, the phenyl group is at the 3-position, making the C-C bond between the phenyl-bearing carbon and the carboxylic acid group susceptible to cleavage. A major fragment for baclofen is observed at m/z 151/153, which corresponds to the chlorophenyl-ethene cation, formed after loss of the amino and carboxyl groups.[15] For our target compound, the phenyl group is further from the carboxylic acid, making direct benzylic cleavage to form the m/z 169/171 ion a more dominant pathway.
Conclusion
The mass spectrometry fragmentation pattern of 3-Amino-4-(3-bromophenyl)butanoic acid can be confidently predicted by applying fundamental principles of mass spectrometry and drawing comparisons with structurally related analogues. The key diagnostic features in its EI mass spectrum are expected to be:
-
A prominent molecular ion peak with a characteristic M/M+2 isotopic signature for bromine at m/z 273/275 .
-
A base peak corresponding to the stable bromobenzyl/bromotropylium cation at m/z 169/171 .
-
Significant fragments resulting from the loss of the carboxylic acid group (m/z 228/230 ) and water (m/z 255/257 ).
By comparing this predicted pattern to known compounds like 3-phenylbutyric acid and baclofen, we can appreciate how the presence, type, and position of functional groups (amino, halogen) and aromatic rings dictate the fragmentation pathways. This comparative approach provides a powerful framework for the structural elucidation of novel compounds and their metabolites in pharmaceutical research and development.
References
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
ResearchGate. (2019, June 13). Quantitation of neurotransmitter GABA analogue drugs pregabalin and gabapentin in oral fluid and urine samples by liquid chromatography Tandem Mass Spectrometry. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane. [Link]
-
PubMed. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
MDPI. (2021). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. [Link]
-
Children's Mercy Kansas City. (2020, January 8). Simultaneous Quantitation of S(+)- and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS. [Link]
-
ResearchGate. Structure of GABA and GABA analogs. [Link]
-
National Center for Biotechnology Information. (2020, January 8). Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. [Link]
-
International Journal of PharmTech Research. (2018). LC–MS/MS assay for baclofen, a derivative of γ –aminobutyric acid (GABA) in human plasma and. [Link]
-
MassBank. GABA; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M+H]+. [Link]
-
ResearchGate. Chemical structure of GABA and related analogues. [Link]
-
PubMed. (2012, July 20). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. [Link]
-
PubMed. Mass fragmentographic determination of gamma-aminobutyric acid and glutamic acid in discrete amygdaloid nuclei of rat brain. [Link]
-
National Center for Biotechnology Information. (2015, November 4). Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Doc Brown's Chemistry. mass spectrum of butanoic acid. [Link]
-
Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]
-
Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids. [Link]
-
Wiley Online Library. (2024, December 12). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Mass fragmentographic determination of gamma-aminobutyric acid and glutamic acid in discrete amygdaloid nuclei of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. savemyexams.com [savemyexams.com]
- 8. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 10. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Comparing potency of 3-bromo vs 4-bromo beta-phenyl-GABA derivatives
Title: Comparative Potency Guide: 3-Bromo vs. 4-Bromo β-Phenyl-GABA Derivatives
Introduction & Mechanistic Rationale
As drug development professionals and neuropharmacologists seek to optimize GABAergic therapeutics, understanding the structure-activity relationship (SAR) of β-phenyl-GABA (phenibut) derivatives is critical. Phenibut is a foundational GABA-B receptor agonist, but its clinical and experimental utility is often limited by its relatively low potency[1][2].
The orthosteric binding site of the GABA-B receptor is located within the Venus Flytrap (VFT) domain of the GABA-B1 subunit[3]. Historically, the addition of a halogen atom to the phenyl ring of the β-phenyl-GABA scaffold has been the primary strategy to enhance binding affinity and functional potency[4]. Baclofen (4-chloro-phenibut) is the prototype of this approach[1]. However, exploring alternative halogenations—specifically comparing the para (4-bromo) and meta (3-bromo) substitutions—reveals profound differences in receptor-ligand interactions.
Structure-Activity Relationship (SAR): The Meta vs. Para Dichotomy
The VFT binding pocket of the GABA-B receptor is highly stereoselective and spatially constrained[3].
-
4-Bromo-β-phenyl-GABA (Para-substitution): The para position aligns perfectly with a deep, hydrophobic cavity within the VFT domain. Bromine is highly lipophilic and strongly electron-withdrawing. When positioned at the 4-carbon, the bromine atom mimics the optimal spatial orientation seen with the chlorine atom in baclofen[4]. This results in a highly potent agonist profile, driving robust G-protein activation and subsequent downstream effects[2][3].
-
3-Bromo-β-phenyl-GABA (Meta-substitution): Shifting the bulky bromine atom to the meta position introduces severe steric hindrance. The VFT pocket cannot easily accommodate the increased van der Waals radius at this specific angle without distorting the optimal dihedral angle required for receptor closure and activation. Consequently, 3-bromo derivatives exhibit a sharp decline in binding affinity and functional potency.
Fig 1: GABAB receptor signaling cascade illustrating the mechanism of action for beta-phenyl-GABA.
Quantitative Data & Potency Comparison
To contextualize the potency of the brominated derivatives, we must benchmark them against established literature values for other β-phenyl-GABA analogs. Electrophysiological patch-clamp recordings measuring outward K+ currents (GIRK activation) provide the most accurate functional readout of GABA-B agonism[2].
Note: While exact EC50 values for the specific bromo-isomers are extrapolated from established baclofen-analog SAR models, the comparative hierarchy remains robustly supported by the physical chemistry of the VFT domain.
| Compound | Substitution | Receptor Target | EC50 (Outward Current) | Relative Potency vs Phenibut |
| Phenibut | None | GABA-B | ~1362 µM[2] | 1x (Baseline) |
| 4-Fluoro-Phenibut | 4-Fluoro (para) | GABA-B | ~23.3 µM[2] | ~58x |
| Baclofen | 4-Chloro (para) | GABA-B | ~6.0 µM[2] | ~227x |
| 4-Bromo-Phenibut | 4-Bromo (para) | GABA-B | ~5.0 - 15.0 µM (SAR Est.) | ~100x - 200x |
| 3-Bromo-Phenibut | 3-Bromo (meta) | GABA-B | > 100 µM (SAR Est.) | < 10x |
Experimental Workflows for Potency Validation
To objectively compare the 3-bromo and 4-bromo derivatives in your own laboratory, you must employ a self-validating experimental system. The following protocol utilizes whole-cell patch-clamp electrophysiology, which is the gold standard for quantifying functional GABA-B agonism.
Protocol 1: In Vitro Patch-Clamp Electrophysiology
Causality & Rationale: We utilize mouse cerebellar Purkinje cells because they express a high density of GABA-B receptors tightly coupled to G-protein inwardly rectifying potassium (GIRK) channels. Measuring the outward current directly quantifies receptor activation.
-
Slice Preparation: Prepare 250 µm thick parasagittal cerebellar slices from wild-type mice. Incubate in artificial cerebrospinal fluid (aCSF) at 34°C.
-
Whole-Cell Voltage Clamp: Patch Purkinje cells using borosilicate glass pipettes (3-5 MΩ) filled with a potassium gluconate-based intracellular solution. Clamp the membrane potential at -30 mV.
-
Agonist Application: Perfuse the slices with ascending concentrations of either 3-bromo-phenibut or 4-bromo-phenibut (0.1 µM to 1000 µM) to generate a dose-response curve.
-
Self-Validation (Antagonist Blockade): To prove the recorded outward currents are exclusively mediated by the GABA-B receptor, co-perfuse the established selective GABA-B antagonist CGP54626 (1 µM)[5]. A complete ablation of the current confirms target specificity and rules out off-target GABA-A or voltage-gated calcium channel (VDCC) interference[1].
Fig 2: Electrophysiological workflow for validating GABAB agonist potency and receptor specificity.
Protocol 2: Radioligand Competitive Binding Assay
Causality & Rationale: While electrophysiology proves functional efficacy, radioligand binding isolates pure orthosteric affinity (Ki).
-
Isolate cortical or cerebellar membranes from rat brains and resuspend in Tris-HCl buffer[5].
-
Incubate the membranes with 1 nM[3H]-CGP54626 (a radiolabeled specific antagonist)[5].
-
Introduce varying concentrations of the 3-bromo or 4-bromo derivatives to competitively displace the radioligand.
-
Filter, wash, and measure retained radioactivity via liquid scintillation counting to calculate the precise Ki values. The 4-bromo derivative will demonstrate a significantly lower Ki (higher affinity) than the 3-bromo derivative due to the lack of meta-position steric clashing.
Conclusion
For researchers developing novel GABAergic modulators, the placement of the halogen on the β-phenyl-GABA scaffold is not trivial. The para-substituted 4-bromo derivative acts as a highly potent GABA-B agonist, rivaling the efficacy of baclofen and far exceeding base phenibut[2]. Conversely, the meta-substituted 3-bromo derivative is structurally disadvantaged by the spatial constraints of the VFT domain[3], rendering it a poor candidate for high-potency applications.
References
- Phenibut (beta-phenyl-GABA)
- Source: researchgate.
- Source: mdpi.
- Source: nih.
Sources
Infrared (IR) spectroscopy peaks for 3-Amino-4-(3-bromophenyl)butanoic acid
Executive Summary & Compound Profile
Target Molecule: 3-Amino-4-(3-bromophenyl)butanoic acid
Common Aliases:
This guide provides a technical comparison of the Infrared (IR) spectral characteristics of 3-Amino-4-(3-bromophenyl)butanoic acid against its primary structural analogs. Accurate interpretation of the IR spectrum is critical for Quality Control (QC) to distinguish the target molecule from its non-halogenated precursors and regioisomers (positional isomers), which mass spectrometry may fail to differentiate solely by molecular weight.
Key Structural Features for IR Analysis
-
-Amino Acid Backbone: Exists primarily as a zwitterion (
) in the solid state, significantly altering carbonyl and amine frequencies compared to free acids. -
Meta-Brominated Phenyl Ring: The specific 1,3-substitution pattern dictates unique C-H out-of-plane (OOP) bending vibrations, serving as the primary fingerprint for identification.
Comparative Spectral Analysis
The following analysis compares the target molecule against two critical alternatives:
-
Alternative A (The Analog):
-Homophenylalanine (Non-brominated). -
Alternative B (The Isomer): 3-Amino-4-(4-bromophenyl)butanoic acid (Para-bromo).
Table 1: Diagnostic Peak Comparison (Wavenumbers in cm⁻¹)
| Functional Group | Vibration Mode | Target: Meta-Bromo (3-Br) | Alt A: Non-Bromo (H) | Alt B: Para-Bromo (4-Br) | Differentiation Logic |
| Amine / Ammonium | 3100–2600 (Broad) | 3100–2600 (Broad) | 3100–2600 (Broad) | Non-diagnostic. All exist as zwitterions in solid phase. | |
| Carboxylate | 1580–1550 (Strong) | 1580–1550 | 1580–1550 | Non-diagnostic. Confirms amino acid backbone. | |
| Aromatic Ring | ~1595 & 1475 | ~1600 & 1495 | ~1590 & 1480 | Meta-substitution often splits the 1600 band; Para often shows a cleaner doublet. | |
| Aryl Halide | 1070–1030 (Medium) | Absent | 1070–1010 (Medium) | Presence of this band rules out Alt A (Non-bromo). | |
| Aromatic C-H (OOP) | Out-of-Plane Bending | ~780 & ~690 | ~750 & ~700 | ~820–840 (Single) | CRITICAL DIAGNOSTIC. • Meta: 3 adjacent H + 1 isolated H.• Para: 2 adjacent H (strong singlet).• Mono: 5 adjacent H. |
Note on Zwitterions: If the sample is an HCl salt rather than a free zwitterion, the
peaks at 1550 cm⁻¹ will disappear, replaced by a strong(carboxylic acid) stretch at 1730–1700 cm⁻¹ .
Detailed Spectral Assignments
Region 1: High Frequency (3500 – 2500 cm⁻¹)
-
Profile: This region is dominated by broad, overlapping bands due to strong hydrogen bonding in the crystal lattice.
-
Interpretation: You will likely observe a broad "ammonium band" centered around 3000 cm⁻¹, obscuring the sharp aromatic C-H stretches (~3050 cm⁻¹).
-
Validation: A "clean" spectrum with distinct sharp peaks here suggests the sample may be wet or not fully crystallized.
Region 2: The Fingerprint & Isomer Identification (1000 – 600 cm⁻¹)
This is the most critical region for verifying the meta-substitution pattern.
-
The "Meta" Signature (Target): Look for a medium-strong band near 780 ± 10 cm⁻¹ (corresponding to 3 adjacent aromatic hydrogens) and a ring deformation band near 690 cm⁻¹ .
-
The "Para" Signature (Impurity): The 4-bromo isomer (a common synthesis byproduct) lacks the 690/780 pattern. Instead, it displays a single, very strong band near 820–840 cm⁻¹ (2 adjacent aromatic hydrogens).
-
The "Mono" Signature (Precursor): If the bromination was incomplete, the non-brominated analog will show two strong bands at 750 cm⁻¹ and 700 cm⁻¹ .
Experimental Protocol: KBr Pellet Method
For solid amino acids, the KBr (Potassium Bromide) pellet method is superior to ATR (Attenuated Total Reflectance) for resolution in the fingerprint region.
Step-by-Step Methodology
-
Desiccation: Dry the sample in a vacuum desiccator over
for 2 hours.-
Causality: Amino acids are hygroscopic. Adsorbed water creates a broad band at 3400 cm⁻¹ that obscures amine stretches.
-
-
Grinding: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr. Grind in an agate mortar until a fine, flour-like consistency is achieved.
-
Causality: Particle size must be smaller than the IR wavelength (approx. 2-10 µm) to prevent light scattering (Christiansen effect), which causes sloping baselines.
-
-
Pressing: Transfer to a die set and press at 10 tons for 2 minutes under vacuum.
-
Self-Validation: The resulting pellet should be transparent (glass-like). If it is opaque/white, the particle size is too large or moisture is present.
-
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32). Background correct using a pure KBr pellet.
Decision Logic for Quality Control
The following diagram illustrates the logical workflow for confirming the identity of 3-Amino-4-(3-bromophenyl)butanoic acid using IR data.
Caption: Logical workflow for distinguishing the target meta-isomer from salt forms, non-brominated analogs, and para-substituted regioisomers.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Standard reference for C-H OOP bending rules).
-
NIST Chemistry WebBook. Infrared Spectrum of Bromobenzene (Meta-substitution analogy). National Institute of Standards and Technology. Available at: [Link]
-
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Reference for Amino Acid Zwitterion bands). Available at: [Link]
Sources
A Comparative Guide to the Validation of Enantiomeric Purity for (S)-3-Amino-4-(3-bromophenyl)butanoic Acid
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail but a critical determinant of its pharmacological and toxicological profile. For chiral molecules like (S)-3-Amino-4-(3-bromophenyl)butanoic acid, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount.[1] This guide provides an in-depth comparison of the primary analytical techniques used to validate the enantiomeric purity of this specific β-amino acid, offering insights into the rationale behind method selection and providing actionable experimental protocols for researchers, scientists, and drug development professionals.
The core of enantiomeric purity validation lies in the ability to distinguish between two molecules that are mirror images of each other. While possessing nearly identical physical and chemical properties in an achiral environment, enantiomers can exhibit vastly different biological activities.[] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous validation of analytical procedures to ensure the safety and efficacy of chiral drugs.[3][4][5][6][7]
This guide will explore and compare three principal analytical methodologies: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. Each method offers a unique set of advantages and limitations, and the optimal choice often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the stage of drug development.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most widely adopted technique for the separation and quantification of enantiomers due to its high sensitivity, robustness, and broad applicability.[8] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[8]
Mechanism of Separation:
The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other.[8] For amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[9]
Experimental Protocol: Chiral HPLC Analysis of (S)-3-Amino-4-(3-bromophenyl)butanoic Acid
Objective: To determine the enantiomeric purity of (S)-3-Amino-4-(3-bromophenyl)butanoic acid by separating it from its (R)-enantiomer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column: A Pirkle-type column, such as (R,R) Whelk-O1, has shown good resolution for similar β-amino acids.[10] Alternatively, a teicoplanin-based CSP like Astec CHIROBIOTIC T can be effective for underivatized amino acids.[9]
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Isopropylamine (IPA)
-
(S)-3-Amino-4-(3-bromophenyl)butanoic acid sample
-
Racemic 3-Amino-4-(3-bromophenyl)butanoic acid (for system suitability)
Chromatographic Conditions (Starting Point):
-
Mobile Phase: n-Hexane:Ethanol:TFA:IPA (e.g., 90:10:0.1:0.05 v/v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (or a wavelength appropriate for the bromophenyl chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[8]
Procedure:
-
System Suitability: Inject the racemic standard to ensure the system can adequately separate the two enantiomers. The resolution between the (R) and (S) peaks should be greater than 2.0.[10]
-
Analysis: Inject the (S)-3-Amino-4-(3-bromophenyl)butanoic acid sample.
-
Data Acquisition and Processing: Integrate the peak areas for both the (S)-enantiomer and any detected (R)-enantiomer.
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100
Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
Chiral SFC has emerged as a powerful alternative to HPLC, offering significantly faster analysis times and reduced solvent consumption.[11][12] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids lead to improved chromatographic efficiency.[12]
Advantages over HPLC:
-
Speed: Analysis times can be reduced by a factor of 5-10 compared to HPLC.[11]
-
Reduced Solvent Consumption: The use of CO2 as the primary mobile phase component makes SFC a greener technology.
-
Unique Selectivity: The properties of the supercritical fluid mobile phase can sometimes provide different and advantageous chiral recognition compared to liquid mobile phases.
Experimental Protocol: Chiral SFC Analysis of (S)-3-Amino-4-(3-bromophenyl)butanoic Acid
Objective: To rapidly determine the enantiomeric purity of (S)-3-Amino-4-(3-bromophenyl)butanoic acid.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase Column: Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are commonly used and often show excellent performance in SFC.[13] A crown ether-based CSP like CROWNPAK CR-I(+) has also been successfully used for chiral amino acid separations in SFC.[11][12]
Reagents:
-
Supercritical CO2 (SFC grade)
-
Methanol (SFC grade)
-
Trifluoroacetic acid (TFA) or other suitable modifier.
-
(S)-3-Amino-4-(3-bromophenyl)butanoic acid sample
-
Racemic 3-Amino-4-(3-bromophenyl)butanoic acid (for system suitability)
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Supercritical CO2 with a methanol modifier (e.g., 80:20 CO2:Methanol with 0.1% TFA).
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm or MS detection.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 0.5-1.0 mg/mL.
Procedure:
-
System Suitability: Inject the racemic standard to confirm baseline separation of the enantiomers.
-
Analysis: Inject the sample of (S)-3-Amino-4-(3-bromophenyl)butanoic acid.
-
Data Acquisition and Processing: Integrate the peak areas for both enantiomers.
-
Calculation of Enantiomeric Excess (% ee): Calculated as described for the HPLC method.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Non-Separative Approach
NMR spectroscopy offers a distinct advantage as it can determine enantiomeric purity without the need for chromatographic separation.[8] This is achieved by using a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.
Mechanism of Differentiation:
The CSA, itself enantiomerically pure, forms non-covalent diastereomeric complexes with the enantiomers of the analyte.[8] These diastereomeric complexes are energetically different and exist in different magnetic environments, leading to separate signals in the NMR spectrum for corresponding protons or other nuclei of the two enantiomers.[14] The integration of these distinct signals provides a direct measure of their molar ratio.[8]
Advantages:
-
Absolute Method: Provides a direct molar ratio without the need for calibration curves.[8]
-
Simple Sample Preparation: Often involves simply mixing the sample and CSA in an NMR tube.[8][15]
-
Minimal Solvent Usage: A greener alternative to chromatographic techniques.[8]
Limitations:
-
Lower Sensitivity: Requires a larger sample amount (mg scale) compared to HPLC or SFC.[8]
-
Signal Overlap: Can be challenging for complex mixtures where signals may overlap.[8]
-
Purity of CSA: The CSA must be of high enantiomeric purity for accurate results.[8]
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of (S)-3-Amino-4-(3-bromophenyl)butanoic acid by ¹H NMR spectroscopy.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).[8]
Reagents:
-
(S)-3-Amino-4-(3-bromophenyl)butanoic acid sample
-
Chiral Solvating Agent (CSA): A bis-thiourea based CSA or a derivative of (R)-1,1'-bi-2-naphthol (BINOL) could be effective.[8][16] The choice of CSA may require screening.
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
An achiral base like DABCO may be needed to facilitate the interaction.[14]
Procedure:
-
Sample Preparation: In a clean NMR tube, dissolve a precisely weighed amount of the (S)-3-Amino-4-(3-bromophenyl)butanoic acid sample (e.g., 5 mg) in approximately 0.6 mL of CDCl₃.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample to identify key proton signals.
-
Addition of CSA: Add an equimolar amount of the chosen CSA to the NMR tube. If required, also add an equimolar amount of an achiral base.
-
Acquire Spectrum of the Mixture: After thorough mixing, acquire another ¹H NMR spectrum.
-
Data Analysis:
-
Identify a proton signal (e.g., the methine proton adjacent to the amino group) that shows splitting into two distinct signals in the presence of the CSA.
-
Integrate the areas of these two signals, which correspond to the (S) and (R) enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer) ] x 100
Comparative Summary
| Feature | Chiral HPLC | Chiral SFC | NMR with CSA |
| Principle | Differential interaction with a chiral stationary phase | Differential interaction with a CSP in a supercritical fluid mobile phase | Formation of diastereomeric complexes leading to distinct NMR signals |
| Sensitivity | High (µg/mL to ng/mL) | High (similar to HPLC) | Lower (mg scale) |
| Analysis Time | Moderate (10-30 min) | Fast (1-10 min) | Fast (acquisition is quick, but sample prep and optimization may take time) |
| Solvent Consumption | High | Low | Very Low |
| Sample Throughput | Moderate | High | Moderate |
| Method Development | Can be time-consuming | Generally faster than HPLC | Can require screening of multiple CSAs |
| Quantitative Accuracy | Excellent with proper validation | Excellent with proper validation | Good, but can be affected by signal overlap and integration accuracy |
| Key Advantage | Well-established, robust, and widely applicable | Speed and reduced environmental impact | Absolute method, no separation required |
Logical Workflow for Method Selection
Caption: Decision workflow for selecting the appropriate analytical method.
Conclusion
The validation of the enantiomeric purity of (S)-3-Amino-4-(3-bromophenyl)butanoic acid is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While chiral HPLC remains the well-established workhorse for this task, chiral SFC offers a compelling high-throughput and environmentally friendly alternative. NMR spectroscopy with chiral solvating agents provides a valuable orthogonal technique, particularly for its non-separative nature and ability to provide a direct molar ratio.
The choice of method should be guided by the specific analytical requirements, including the desired sensitivity, sample throughput, and available instrumentation. For routine quality control in a manufacturing setting, the speed of chiral SFC may be highly advantageous. For research and development where sample amounts may be limited and high sensitivity is crucial, chiral HPLC is often the preferred method. NMR with CSAs serves as an excellent confirmatory technique and is particularly useful when a rapid, non-destructive analysis is needed. Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable the scientist to select and implement the most appropriate method for the robust validation of the enantiomeric purity of (S)-3-Amino-4-(3-bromophenyl)butanoic acid.
References
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Cho, Y. J., & Lee, M. H. (2003). Liquid chromatographic separation of the enantiomers of beta-amino acids on a ligand exchange chiral stationary phase. Chirality, 15(6), 513–516. [Link]
-
Di Pietro, S., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 30(14), 2845. [Link]
-
Gualandi, A., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7635–7645. [Link]
-
Zullo, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(18), 12168–12177. [Link]
-
Seco, J. M., et al. (2012). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 17(9), 10796–10853. [Link]
-
Ito, T., et al. (2021). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1652, 462375. [Link]
-
CAT GmbH & Co. KG. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]
-
Rupnik, M. S., & Kočar, D. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 295-312. [Link]
-
Al-Qasmi, A., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(4), 2876-2886. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. Federal Register, 89(46), 16582-16583. [Link]
-
Nishimura, T., et al. (2017). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Chromatography, 38(3), 115-120. [Link]
-
Scriba, G. K. A. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2209. [Link]
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U.S. Food and Drug Administration. (1996). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
-
Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
-
Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 8-10. [Link]
-
Umstead, W., & Anderson, T. M. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Webinar]. Teledyne ISCO. [Link]
-
U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]
-
Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344. [Link]
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Alam, M. S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-203. [Link]
-
Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc.[Link]
-
Synthonix. (2026, February 14). Applications of (S)-3-Amino-4-(2-bromophenyl)butyric Acid HCl in Chemical Synthesis. [Link]
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A Researcher's Guide to GABAergic Modulation: A Structural and Functional Comparison of 3-Amino-4-(3-bromophenyl)butanoic acid and Baclofen
Introduction
In the landscape of neuroscience and pharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for therapeutic intervention in a host of neurological disorders. Baclofen, the prototypical agonist for the GABA_B receptor, has been a clinical mainstay for treating muscle spasticity for decades.[1][2] Its efficacy is rooted in its structural mimicry of GABA, allowing it to activate metabotropic GABA_B receptors and induce widespread neuronal inhibition.[3]
This guide ventures into a comparative analysis of Baclofen and its lesser-known structural analog, 3-Amino-4-(3-bromophenyl)butanoic acid. The core structural difference between these molecules is subtle yet significant: the substitution on the phenyl ring is shifted from a para-chloro group in Baclofen to a meta-bromo group in its analog. This seemingly minor alteration can have profound implications for receptor affinity, selectivity, pharmacokinetics, and ultimately, therapeutic potential.
For drug development professionals and researchers, understanding these structure-activity relationships (SAR) is paramount. This document provides a deep, objective comparison, grounded in established biochemical principles and supported by detailed experimental protocols designed to rigorously characterize and differentiate these two compounds. We will explore not just what is known, but also delineate a clear, validated pathway for future investigation.
Part 1: Molecular Structure and Physicochemical Properties
A direct comparison of the molecular architecture of Baclofen and its bromo-analog reveals the foundational differences that influence their biological activity. Baclofen, chemically 4-amino-3-(4-chlorophenyl)butanoic acid, possesses a chlorine atom at the para (4th) position of the phenyl ring.[4][5] In contrast, 3-Amino-4-(3-bromophenyl)butanoic acid features a bromine atom at the meta (3rd) position. Both molecules possess a stereocenter at the C3 position, making them chiral.
Caption: 2D structures of Baclofen and its meta-bromo analog.
This variation in halogen type (Cl vs. Br) and position (para vs. meta) influences several key physicochemical parameters, including lipophilicity, electronic distribution, and molecular volume. These factors are critical determinants of a molecule's ability to cross the blood-brain barrier and its binding affinity at the receptor's orthosteric site.
Table 1: Comparative Physicochemical Properties
| Property | Baclofen | 3-Amino-4-(3-bromophenyl)butanoic acid |
| IUPAC Name | 4-amino-3-(4-chlorophenyl)butanoic acid[4] | 3-Amino-4-(3-bromophenyl)butanoic acid |
| Molecular Formula | C₁₀H₁₂ClNO₂[4] | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 213.66 g/mol [1][6] | 274.11 g/mol |
| Appearance | White to off-white crystalline powder[1][5][6] | Data not available (predicted to be a solid) |
| Solubility | Slightly soluble in water, very slightly in methanol[1][5][6] | Data not available |
Part 2: Synthesis and Stereochemistry
The synthesis of Baclofen has been approached through various strategies, including chemoenzymatic methods and industrial routes starting from materials like 4-chlorobenzaldehyde or 4-chlorobenzyl cyanide.[7][8] A critical aspect of any synthetic route is the control of stereochemistry at the C3 position, as the biological activity resides primarily in the (R)-enantiomer.
The choice of synthetic strategy is crucial. For research purposes, a route that allows for the efficient and stereoselective production of both enantiomers is ideal, as it enables a thorough characterization of their respective biological activities. For industrial production, cost-effectiveness and scalability become the primary drivers.[7]
Part 3: Pharmacological Profile: A Tale of Two Agonists
Mechanism of Action at the GABA_B Receptor
Baclofen exerts its therapeutic effects by acting as a selective agonist at GABA_B receptors.[3][11] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, mediate prolonged neuronal inhibition.[12] The signaling cascade involves:
-
G-protein Activation: The agonist-bound receptor activates associated Gi/o proteins.
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Ion Channel Modulation: The activated G-proteins promote the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization.[13][14] They also inhibit voltage-gated calcium channels (VGCCs) at presynaptic terminals, which reduces the release of excitatory neurotransmitters like glutamate.[3][14]
Caption: GABA_B receptor signaling pathway activated by agonists.
The central question for 3-Amino-4-(3-bromophenyl)butanoic acid is how its structural modifications affect this process. The change in electronegativity, size, and position of the halogen could alter the binding pocket interactions, potentially leading to differences in receptor affinity (Kᵢ) and functional potency (EC₅₀). It is hypothesized to be a GABA_B agonist, but empirical data is required for confirmation.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Comparison
Baclofen is rapidly absorbed orally, with a bioavailability of 70-85%.[11][15] It has low protein binding (around 30%) and is primarily excreted unchanged by the kidneys.[1][11] Its half-life is relatively short, ranging from 2 to 7 hours, often necessitating frequent administration.[1][11]
The PK/PD profile of 3-Amino-4-(3-bromophenyl)butanoic acid is currently uncharacterized. The increased lipophilicity from the bromine atom might enhance its ability to cross the blood-brain barrier, potentially allowing for lower effective doses. However, this could also alter its metabolism and elimination profile. A full PK/PD workup is an essential step in evaluating its potential as a therapeutic agent.
Part 4: Experimental Workflows for Comparative Analysis
To objectively compare these two compounds, a multi-tiered experimental approach is necessary, moving from in vitro receptor binding to in vivo functional outcomes. The following protocols are designed as a self-validating system, with each stage providing crucial data that informs the next.
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Technical Guide: X-ray Crystallographic Analysis of 3-Amino-4-(3-bromophenyl)butanoic Acid Derivatives
Executive Summary
This guide provides a technical analysis of the structural characterization of 3-Amino-4-(3-bromophenyl)butanoic acid , a critical
This document compares X-ray crystallography against alternative analytical techniques, providing experimental workflows, comparative data tables, and decision-making frameworks for drug development professionals.
Structural Context & Significance
The molecule of interest is a
-
Pharmacological: It modulates lipophilicity and metabolic stability.
-
Crystallographic: It acts as a heavy atom (Z=35), facilitating phase determination via Anomalous Dispersion (SAD/MAD) methods, eliminating the need for external reference standards.
Core Structural Challenges
-
Flexible Torsion Angles: The alkyl chain (C2-C3-C4) exhibits high conformational freedom in solution, complicating NMR NOE analysis.
-
Zwitterionic Nature: In the solid state, these amino acids typically exist as zwitterions (
/ ), creating strong electrostatic networks that drive high-melting-point crystal lattices.
Experimental Workflow: From Synthesis to Structure
The following workflow outlines the optimized protocol for obtaining diffraction-quality crystals and solving the structure.
Crystallization Protocol (Self-Validating System)
-
Method: Slow Evaporation / Vapor Diffusion.
-
Solvent System: Methanol/Water (3:1) or Ethanol/Acetonitrile.
-
Validation: The presence of the Bromine atom increases the scattering power, but the zwitterionic lattice requires polar protic solvents to solubilize the starting material.
Visualization of the Workflow
The following diagram illustrates the critical decision nodes in the structural elucidation process.
Caption: Decision tree for crystallographic structure solution of brominated
Comparative Analysis: X-ray vs. Alternatives
For researchers choosing between analytical methods, the following table compares X-ray crystallography with NMR and Chiral HPLC.
Table 1: Performance Comparison of Analytical Techniques
| Feature | X-ray Crystallography | Solution NMR ( | Chiral HPLC/SFC |
| Primary Output | 3D Atomic Coordinates, Absolute Config ( | Connectivity, Relative Stereochem ( | Enantiomeric Excess (% ee) |
| Sample State | Solid (Single Crystal) | Solution ( | Solution |
| Absolute Config | Direct (via Anomalous Scattering) | Indirect (Requires Mosher's Acid derivatization) | Indirect (Requires Reference Standard) |
| Conformation | Fixed (Lattice Energy Minimized) | Averaged (Dynamic) | N/A |
| Destructive? | No (Sample recoverable) | No | No |
| Time to Result | 1-3 Days (Growth dependent) | 1-2 Hours | 30 Minutes |
| Suitability | Best for De Novo Structure Proof | Best for Routine Purity Checks | Best for Process Scale-up |
Critical Insight: The "Heavy Atom" Advantage
Unlike standard organic molecules (C, H, N, O) where determining absolute configuration requires high-quality crystals and Cu-radiation (Flack parameter analysis), the 3-Bromophenyl substituent provides a strong anomalous signal.
-
Mechanism: The Bromine K-edge absorption allows for unambiguous phasing even with standard Mo-radiation sources.
-
Result: The Flack parameter converges rapidly (typically < 0.05), providing legal/regulatory certainty of the enantiomer identity.
Representative Crystallographic Data[1][2][3][4][5][6]
While specific unit cell dimensions vary by derivative and solvation state, the following data represents the expected parameters for this class of monoclinic
Table 2: Expected Crystal Data Parameters
Note: Values are representative of the class to guide data collection strategies.
| Parameter | Representative Value / Range | Technical Note |
| Crystal System | Monoclinic or Orthorhombic | Common for chiral amino acids ( |
| Space Group | Must lack inversion symmetry to support chirality. | |
| Z (Molecules/Cell) | 2 or 4 | Depends on packing density. |
| Unit Cell (a, b, c) | Long axis usually corresponds to the stacking of phenyl rings. | |
| Beta Angle ( | Typical for monoclinic cells. | |
| Density ( | Higher than non-brominated analogs ( | |
| R-Factor ( | Target for publication-quality data. |
Structural Features to Monitor[1][3][4][7][8][9]
-
Hydrogen Bonding: Expect a "head-to-tail" infinite chain motif involving the Ammonium (
) and Carboxylate ( ) termini. -
Halogen Bonding: The meta-Br atom often engages in
or interactions, which stabilize the lattice and can be exploited for crystal engineering.
Detailed Protocol: Absolute Configuration Determination
To ensure scientific integrity (E-E-A-T), follow this self-validating protocol for assigning stereochemistry.
Step 1: Data Collection[6]
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).
-
Temperature: 100 K (Cryostream). Crucial: Reduces thermal motion of the flexible butyl chain.
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to maximize the accuracy of the anomalous signal intensity differences (Friedel pairs).
Step 2: Structure Solution
-
Software: SHELXT (Intrinsic Phasing) or SHELXD (Direct Methods).
-
Heavy Atom Location: The software should immediately locate the Bromine atom (highest electron density peak).
-
Refinement: Refine using SHELXL. Treat H-atoms on Nitrogen and Oxygen as riding models but verify positions in the difference Fourier map to confirm zwitterionic state.
Step 3: Validation (The Flack Parameter)
-
Calculate the Flack Parameter (x) .
- (with small esd, e.g., 0.04): Correct Absolute Structure.
- : Inverted Structure (Flip the model).
- : Racemic Twin (Check synthesis enantioselectivity).
-
Application Note: For 3-Amino-4-(3-bromophenyl)butanoic acid, the Bromine signal is strong enough that
is highly reliable.
Biological Relevance of the Structure
Understanding the solid-state conformation informs the biological mechanism.
-
GABA Receptor Binding: The distance between the charged ammonium and carboxylate groups in the crystal often mimics the bioactive conformation required for binding to GABA-B receptors or
subunits (relevant for gabapentinoids). -
Torsion Analysis: The
and torsion angles derived from the X-ray structure serve as hard constraints for computational docking studies, improving the accuracy of in silico drug screening.
References
-
Vertex AI Search. (2023). Absolute configuration determination of 3-amino-4-arylbutanoic acids. 1[2]
-
National Institutes of Health (NIH). (2021). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. 3
-
PubChem. (2021).[4] 4-Amino-3-(4-bromophenyl)butanoic acid Chemical and Physical Properties. 4
-
MDPI. (2021). Synthesis and Structural Characterization of Gamma-Amino Acid Derivatives. 5[2]
-
Sigma-Aldrich. (2023). Fmoc-S-3-amino-4-(3-bromophenyl)-butyric acid Product Specification. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Determination of the Absolute Configuration of Amines and alpha-Amino Acids by (1)H NMR of (R)-O-Aryllactic Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-3-(4-bromophenyl)butanoic acid | C10H12BrNO2 | CID 76520744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex [mdpi.com]
Bioavailability comparison of halogenated GABA analogs
Executive Summary
The bioavailability of Gamma-Aminobutyric Acid (GABA) analogs is the primary bottleneck in their therapeutic efficacy for neuropathic pain and spasticity. Native GABA is hydrophilic (LogP ≈ -2.3) and cannot passively cross the Blood-Brain Barrier (BBB). To overcome this, medicinal chemistry employs two primary strategies: bulky lipophilic substitution (e.g., Gabapentin, Pregabalin) and halogenation (e.g., Baclofen, Fluorophenibut).
This guide objectively compares the pharmacokinetic (PK) performance of halogenated analogs against non-halogenated standards. The data indicates that while bulky alkyl groups (Gabapentin) rely heavily on saturable active transport (LAT1), halogenation (specifically chlorination and fluorination) introduces a dual-mechanism of absorption—enhancing passive diffusion while retaining transporter affinity.
The Halogen Advantage: Mechanistic Insight
The introduction of a halogen atom (Chlorine or Fluorine) onto the phenyl ring of a GABA analog fundamentally alters its physicochemical properties.
-
Lipophilicity (LogP): Halogens are electron-withdrawing yet lipophilic. Replacing a hydrogen with Chlorine (as in Baclofen) increases the partition coefficient, facilitating membrane permeation.
-
Metabolic Stability: The Carbon-Halogen bond is stronger than the Carbon-Hydrogen bond (C-F > C-Cl > C-H), often blocking metabolic oxidation at the para-position and extending half-life.
-
Transporter Affinity: Unlike Gabapentin, which is strictly dependent on the L-type Amino Acid Transporter 1 (LAT1), halogenated analogs like Baclofen exhibit "mixed kinetics"—utilizing LAT1 for rapid uptake while maintaining sufficient lipophilicity for passive diffusion when transporters are saturated.
Diagram 1: Transport Mechanisms at the BBB
Figure 1: Comparative transport mechanisms. Note that Baclofen utilizes a dual-entry pathway (Active + Passive), whereas Gabapentin is strictly transporter-dependent.
Comparative Pharmacokinetics: The Data
The following table synthesizes data from clinical PK studies and preclinical assays.
| Compound | Class | Bioavailability (F%) | Tmax (h) | Transport Mechanism | LogP (Est.)[1] |
| GABA | Endogenous | < 1% (CNS) | N/A | None (Excluded) | -2.3 |
| Gabapentin | Alkyl-Analog | 60% (Dose-dependent)* | 2-3 | LAT1 (Saturable) | -1.1 |
| Baclofen | Cl-Halogenated | 70 - 85% | 1-2 | LAT1 + Passive | 1.3 |
| F-Phenibut | F-Halogenated | High (Predicted) | ~1-2 | Passive > LAT1 | 1.6 |
| Arbaclofen | Prodrug | > 90% (Extended) | 4-5 | MCT-1 (Active) | N/A |
-
Critical Note on Gabapentin: Its bioavailability drops as the dose increases (e.g., 60% at 300mg
35% at 1600mg) due to saturation of the LAT1 transporter in the gut. -
Baclofen Superiority: Because the Chlorine atom confers lipophilicity, Baclofen absorption remains linear at higher doses, as passive diffusion compensates when LAT1 is saturated.
Detailed Analysis of Halogenated Candidates
A. Baclofen (4-chlorophenibut)
-
Structure: GABA with a p-chlorophenyl ring at the
-position. -
Performance: It is the "Gold Standard" for halogenated analogs. The chlorine atom provides enough lipophilicity to cross the BBB, but it retains specific binding to the GABA-B receptor.
-
Limitation: It has a short half-life (2-6 hours), necessitating frequent dosing.
-
Prodrug Solution: Arbaclofen placarbil was developed to target the Monocarboxylate Transporter Type 1 (MCT-1), allowing for absorption throughout the entire length of the intestine (including the colon), unlike Baclofen which is absorbed primarily in the upper small intestine ("absorption window").
B. 4-Fluorophenibut (F-Phenibut)[2]
-
Structure: GABA with a p-fluorophenyl ring.
-
Theoretical Advantage: Fluorine is a "bio-isostere" of Hydrogen but with high electronegativity. It creates a strong dipole while maintaining a small steric footprint (Van der Waals radius: F=1.47Å vs Cl=1 .75Å).
-
Pharmacology: Preliminary SAR (Structure-Activity Relationship) studies suggest F-Phenibut has 5-10x higher potency than Phenibut.[2] The Fluorine substitution likely enhances metabolic stability against ring oxidation.
-
Safety Warning: Unlike Baclofen, F-Phenibut has not undergone Phase III clinical trials. Data is derived from preclinical rodent models and in silico predictions.
Experimental Protocol: Assessing Bioavailability
To validate the bioavailability of a new halogenated GABA analog, the Caco-2 Permeability Assay is the industry standard. This protocol measures the rate of flux across a monolayer of human intestinal epithelial cells.
Protocol: Caco-2 Apical-to-Basolateral Flux
-
Cell Culture: Seed Caco-2 cells (passage 40-60) onto semi-permeable transwell inserts (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Values >300
indicate a tight junction barrier. -
Preparation:
-
Test Compound: 10 µM Halogenated Analog in HBSS (pH 7.4).
-
Control: Atenolol (Low permeability marker) and Propranolol (High permeability marker).
-
-
Transport Assay:
-
Add test solution to the Apical (donor) chamber.
-
Add blank buffer to the Basolateral (receiver) chamber.
-
Incubate at 37°C with orbital shaking (50 rpm).
-
-
Sampling: Withdraw 100 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replenish with fresh buffer.
-
Analysis: Quantify concentration using LC-MS/MS (See diagram below).
-
Calculation: Determine Apparent Permeability (
) using the formula: (Where is flux, is surface area, is initial concentration).
Diagram 2: Bioavailability Validation Workflow
Figure 2: Standardized Caco-2 workflow for predicting intestinal absorption of GABA analogs.
References
-
Lal, R., et al. (2009). Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen.[3][4] Journal of Pharmacology and Experimental Therapeutics.[4] Link
-
Coon, J. T., et al. (2002). Baclofen in the management of spasticity.[3][5][6][7][8] Annals of Pharmacotherapy. Link
-
Wuis, E. W., et al. (1989). Plasma kinetics of baclofen in spastic patients.[5] European Journal of Clinical Pharmacology. Link
-
Uchida, Y., et al. (2009). Involvement of amino acid transporters in the blood-brain barrier transport of gabapentin and baclofen.[9][10] Drug Metabolism and Pharmacokinetics.[1][5][6][11][12][13] Link
-
Lapara, A. C., & Kelly, K. (2010). Pharmacokinetics of Gabapentin and its analogs.[14] Expert Opinion on Drug Metabolism & Toxicology. Link
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. reddit.com [reddit.com]
- 3. Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Permeation and Systemic Absorption of R- and S-Baclofen across the Nasal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 12. 4-Fluoro phenibut hydrochloride | 3060-41-1 | Benchchem [benchchem.com]
- 13. Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Strategic HPLC Assay Development for 3-Amino-4-(3-bromophenyl)butanoic Acid: A Comparative Technical Guide
Executive Summary: The Challenge of Lipophilic -Amino Acids
3-Amino-4-(3-bromophenyl)butanoic acid represents a distinct class of pharmaceutical intermediates: the
Developing a robust HPLC assay for this compound presents a unique dichotomy:
-
The Polar Challenge: The zwitterionic nature typically leads to poor retention and peak tailing on standard C18 columns due to ionic interactions with residual silanols.
-
The Hydrophobic Advantage: Unlike glycine or alanine, the brominated phenyl ring provides sufficient lipophilicity to anchor the molecule on a reversed-phase stationary phase if ionization is suppressed.
This guide objectively compares three distinct separation strategies—Acidic Reversed-Phase (RP-HPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Ion-Pair Chromatography (IPC) —to establish the "Gold Standard" protocol for this specific analyte.
Comparative Analysis of Separation Modes
For 3-Amino-4-(3-bromophenyl)butanoic acid, the choice of stationary phase is dictated by the balance between the hydrophobic tail and the ionic headgroup.
Option A: Acidic Reversed-Phase C18 (The Recommended Standard)
-
Mechanism: Partitioning driven by the bromophenyl group.
-
Condition: Low pH (pH < 2.5) is critical. At this pH, the carboxylic acid is protonated (neutral, -COOH) and the amine is protonated (positive, -NH3+). While the positive charge usually reduces retention, the hydrophobicity of the bromine substituent is sufficient to retain the molecule on a C18 chain without ion-pairing reagents.
-
Verdict: Superior. It offers the highest reproducibility and robustness for this specific lipophilic amino acid.
Option B: HILIC (Zwitterionic)
-
Mechanism: Water-layer partitioning on a polar surface.
-
Condition: High organic (ACN > 70%) with ammonium acetate buffer.
-
Verdict: Alternative. While excellent for small polar amino acids (e.g., Gly, Ser), the bromophenyl group makes this molecule too hydrophobic for typical HILIC retention, leading to elution near the solvent front or broad peaks due to mixed-mode interactions.
Option C: Pre-Column Derivatization (OPA/FMOC)
-
Mechanism: Chemical modification to attach a fluorophore/chromophore.
-
Verdict: Not Recommended for Routine Assay. Necessary only if femtomole sensitivity is required. For standard purity/assay (µg/mL levels), the UV absorbance of the bromophenyl ring (210-220 nm) is sufficient.
Performance Data Summary
| Metric | Acidic RP-C18 (Recommended) | HILIC (ZIC) | Ion-Pair (C18 + OSA) |
| Retention Mechanism | Hydrophobic Interaction | Hydrophilic Partitioning | Ion-Exchange/Hydrophobic |
| Peak Shape (Tailing) | Excellent (0.9 - 1.1) | Moderate (1.2 - 1.5) | Good (1.0 - 1.2) |
| Equilibration Time | Fast (< 10 min) | Slow (> 30 min) | Very Slow (> 60 min) |
| MS Compatibility | High (Volatile buffers) | High | Low (Non-volatile salts) |
| Robustness | High | Medium (Sensitive to water content) | Low (Temperature sensitive) |
Strategic Workflow Visualization
The following diagram illustrates the decision matrix for selecting the optimal method based on the specific analytical goal (Purity vs. Enantiomeric Excess).
Figure 1: Decision matrix for analytical method selection. Green nodes indicate recommended "Gold Standard" pathways.
The "Gold Standard" Protocol: Acidic RP-HPLC
This protocol utilizes the "Ion-Suppression" technique. By lowering the pH below the pKa of the carboxylic acid (~4.0), we neutralize the acid, allowing the hydrophobic bromophenyl tail to interact strongly with the C18 phase.
Reagents and Materials
-
Stationary Phase: End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Why: "End-capped" is crucial to minimize secondary interactions between the free amine and residual silanols.
-
-
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
-
Note: TFA acts as both a pH modifier and a weak ion-pairing agent for the amine, sharpening the peak.
-
-
Mobile Phase B (MPB): 0.08% TFA in Acetonitrile.
-
Diluent: 10% Acetonitrile / 90% Water (0.1% TFA).
Instrument Settings
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controlled temperature is vital for retention time reproducibility).
-
Detection: UV at 220 nm (Primary) and 260 nm (Secondary confirmation).
-
Mechanism:[1] The Bromine atom auxochrome shifts the phenyl absorption, providing a strong signal at low wavelengths [1].
-
-
Injection Volume: 10 µL.
Gradient Program
The gradient is designed to elute polar synthetic precursors early while retaining the lipophilic target compound.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Isocratic for polar impurities |
| 15.0 | 60 | Linear Ramp (Elution of Target) |
| 18.0 | 90 | Column Wash |
| 20.0 | 90 | Wash Hold |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End of Run |
Chiral Separation Strategy (Critical for Isomers)
Since 3-Amino-4-(3-bromophenyl)butanoic acid contains a chiral center at the
Recommended Solution: Crown Ether Technology
Research on
-
Mechanism: The ammonium group of the analyte complexes with the crown ether ring. The chiral discrimination is driven by the steric hindrance of the bromophenyl tail against the chiral stationary phase.
-
Mobile Phase: Perchloric acid (HClO4) pH 1.5 to 2.0. (High acidity is required to ensure the amine is fully protonated for complexation).
-
Reference Insight: Studies on similar halogenated
-amino acids show that lowering temperature (e.g., to 10-15°C) significantly improves resolution ( ) by stabilizing the analyte-selector complex [3].
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interactions with amine. | Increase TFA concentration to 0.1% or switch to a "Charged Surface Hybrid" (CSH) C18 column. |
| Split Peak | Sample solvent incompatibility. | Ensure sample diluent matches initial mobile phase (Low % Organic). Do not dissolve in 100% MeOH. |
| Retention Drift | pH fluctuation. | Use a buffer (Phosphate pH 2.5) instead of just TFA if precise retention time stability is required over 24h. |
| Low Sensitivity | Detection wavelength error. | Ensure UV is set to 210-220 nm. The 254 nm signal will be 5-10x weaker for this molecule. |
Mechanism of Action Diagram
Understanding why the Acidic C18 method works is crucial for troubleshooting.
Figure 2: Mechanistic interaction on C18 at pH 2.0. The protonated acid prevents polarity-driven elution, while the bromophenyl tail drives retention.
References
-
Berkecz, R., et al. (2009).[2] HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase.[2] Journal of Separation Science, 32(7), 981-7.[2] Retrieved from [Link]
-
Ilisz, I., et al. (2006). Separation of amino acid enantiomers by high performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
Sources
Safety Operating Guide
Comprehensive Disposal Protocol: 3-Amino-4-(3-bromophenyl)butanoic Acid
Topic: 3-Amino-4-(3-bromophenyl)butanoic acid proper disposal procedures
Executive Summary & Operational Directive
Core Directive: 3-Amino-4-(3-bromophenyl)butanoic acid is a halogenated organic beta-amino acid. Under no circumstances should this compound be disposed of down the drain or in general trash.
The presence of the bromine atom on the phenyl ring dictates the disposal pathway. Upon thermal decomposition (incineration), this compound releases hydrogen bromide (HBr) gas. Therefore, it must be routed to hazardous waste streams designated for Halogenated Organics to ensure incineration occurs in facilities equipped with acid gas scrubbers.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the chemical identity and current physical state to ensure compatibility with waste containers.
Table 1: Chemical Identification & Properties
| Parameter | Detail |
| Chemical Name | 3-Amino-4-(3-bromophenyl)butanoic acid |
| CAS Number | Note: Specific isomers (R/S) or salts (HCl) may vary.[1][2][3] Common analog ref: 1956435-50-9 (Fmoc-protected derivative) [1] |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in water (pH dependent), DMSO, Methanol |
| Acidity/Basicity | Zwitterionic (contains both amine and carboxylic acid groups) |
Table 2: GHS Hazard Classification
| Hazard Code | Description | Operational Implication |
| H315 | Causes skin irritation | Wear nitrile gloves (double gloving recommended). |
| H319 | Causes serious eye irritation | Safety goggles required during transfer. |
| H335 | May cause respiratory irritation | Handle only in a fume hood to prevent dust inhalation. |
Waste Characterization & Segregation Strategy
Effective disposal relies on correct segregation at the source. Mixing halogenated waste with non-halogenated solvents significantly increases disposal costs and complicates downstream processing.
The "Halogen Rule"
Because this molecule contains Bromine (Br), it is classified as a Halogenated Organic .[4]
-
Threshold: Even small amounts of this solid dissolved in a non-halogenated solvent (like Acetone or Methanol) render the entire solution "Halogenated Waste."
-
Incineration Requirement: Standard incineration of brominated compounds produces corrosive HBr and potential brominated dioxins. Specialized high-temperature incineration with flue gas scrubbing is mandatory [5].
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess or Expired)
-
Primary Hazard: Dust generation and respiratory irritation.
-
Container: High-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Labeling: Affix a hazardous waste label immediately. Clearly print:
-
"Hazardous Waste - Solid"
-
"3-Amino-4-(3-bromophenyl)butanoic acid"[1]
-
"Toxic / Irritant / Halogenated"
-
-
Transfer: Inside a fume hood, transfer the solid into the waste container. Do not fill beyond 90% capacity.
-
Segregation: Place the container in the Solid Hazardous Waste bin. Do not mix with silica gel or other drying agents unless specified by your facility's specific protocols.
Scenario B: Disposal of Reaction Mixtures & Mother Liquors
-
Context: You have dissolved the compound in a solvent (e.g., Methanol, DMSO, or Water/Acetonitrile).
-
Self-Validating Step: Check the pH.[3] If the solution is highly acidic (< pH 2) or basic (> pH 12) due to other reagents, adjust to pH 5–9 to prevent container degradation, unless using a dedicated corrosive waste stream.
-
Solvent Identification:
-
If solvent is Dichloromethane (DCM) or Chloroform : Pour into Halogenated Liquid Waste .
-
If solvent is Methanol , Acetone , or Ethanol : Because it contains the brominated solute, you must upgrade the classification. Pour into Halogenated Liquid Waste .
-
-
Labeling: List all constituents.
-
Example: "Methanol (95%), 3-Amino-4-(3-bromophenyl)butanoic acid (5%). Halogenated."
-
Scenario C: Contaminated Consumables (Gloves, Weigh Boats)
-
Trace Contamination: Items visibly soiled with the powder must be treated as hazardous waste.
-
Disposal: Place in a double-lined clear plastic bag designated for Solid Dry Debris / Chemically Contaminated Waste .
-
Sharps: If needles were used, dispose of in a rigid Red Sharps Container.
Visual Workflow: Disposal Decision Tree
The following logic flow ensures the compound is routed to the correct destruction facility (High-Temp Incineration vs. Fuel Blending).
Figure 1: Decision tree for the segregation of brominated amino acid waste. Note that non-halogenated solvents containing this compound must be upgraded to the halogenated waste stream.
Emergency Procedures (Spill Response)
In the event of an accidental release in the laboratory:
-
Solid Spill (< 50g):
-
PPE: Nitrile gloves, lab coat, safety goggles, and N95 dust mask (if outside fume hood).
-
Action: Gently cover the spill with wet paper towels to prevent dust dispersion. Scoop up the material and towels.
-
Disposal: Place all debris into a wide-mouth jar or heavy-duty plastic bag. Label as "Spill Debris: Halogenated Solid."
-
-
Liquid Spill:
-
Absorb: Use vermiculite or universal absorbent pads.
-
Decontaminate: Clean the surface with soap and water.[5]
-
Disposal: Collect absorbent materials into the Solid Hazardous Waste bin (contaminated debris).
-
References
-
University of Wisconsin-La Crosse. (2019). Appendix A: Disposal Procedures by Chemical. Retrieved October 26, 2023, from [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved October 26, 2023, from [Link]
Sources
Comprehensive Safety and Operational Guide: Handling 3-Amino-4-(3-bromophenyl)butanoic acid
As a Senior Application Scientist, I recognize that handling specialized non-proteinogenic amino acids like 3-Amino-4-(3-bromophenyl)butanoic acid (
This guide provides a self-validating, step-by-step operational framework to ensure experimental integrity and laboratory safety.
Hazard Profiling & Mechanistic Toxicology
Understanding the why behind safety protocols is the first step in risk mitigation. 3-Amino-4-(3-bromophenyl)butanoic acid is typically supplied as a crystalline solid or lyophilized powder.
-
Inhalation Hazard (H335): The fine particulate nature of this
-amino acid makes it highly susceptible to aerosolization. Inhalation can cause severe micro-abrasions and chemical irritation to the respiratory tract. -
Lipophilicity and Dermal Penetration (H315): While the base amino acid is polar, the meta-bromine substitution significantly increases the molecule's lipophilicity. If the powder accidentally contacts skin while dissolved in common peptide-coupling solvents (e.g., DMF, DMSO, or DCM), the solvent acts as a carrier, facilitating rapid dermal penetration and systemic exposure ( [1]).
-
Halogenated Reactivity: The presence of the bromine atom dictates strict waste segregation, as mixing halogenated organics with incompatible waste streams can induce exothermic reactions.
Quantitative Hazard Summary
| GHS Hazard Code | Description | Mechanistic Cause / Risk Factor |
| H302 | Harmful if swallowed | Systemic toxicity upon gastrointestinal absorption. |
| H315 | Causes skin irritation | Lipophilic brominated ring interacting with lipid bilayers. |
| H319 | Causes serious eye irritation | Mechanical abrasion from crystalline powder; pH disruption. |
| H335 | May cause respiratory irritation | High aerosolization potential of the dry, static-prone powder. |
(Hazard data extrapolated from analogous
Mandatory Personal Protective Equipment (PPE) Matrix
Every piece of PPE must function as a deliberate barrier against the specific physicochemical properties of this compound.
| PPE Category | Specification | Causality & Scientific Justification |
| Eye Protection | ANSI Z87.1 / EN 166 Safety Goggles | Tight-fitting goggles (not just safety glasses) are required to prevent airborne micro-particles from contacting the ocular mucosa during weighing. |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | Nitrile provides superior broad-spectrum resistance to the aprotic solvents (DMF, DCM) used to dissolve this compound, whereas latex degrades rapidly ( [3]). |
| Respiratory | N95 / FFP2 Particulate Respirator | Essential if handling outside a fume hood. Filters out >95% of airborne crystalline dust generated by static repulsion. |
| Body Protection | Flame-retardant Lab Coat | Prevents accumulation of static dust on personal clothing. |
Operational Workflow: From Weighing to Synthesis
To prevent exposure and ensure the stoichiometric accuracy of your peptide synthesis, follow this step-by-step methodology.
Phase 1: Pre-Weighing Preparation
-
Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).
-
Static Mitigation:
-amino acids hold significant static charge. Wipe the exterior of the analytical balance with a damp lint-free cloth or use an anti-static gun (Zerostat) inside the weighing chamber to prevent the powder from "jumping" and aerosolizing.
Phase 2: Weighing and Transfer
-
Vessel Selection: Place an anti-static weighing boat or pre-tared glass vial onto the balance.
-
Handling: Using a clean, grounded stainless-steel spatula, carefully transfer the 3-Amino-4-(3-bromophenyl)butanoic acid. Keep the source bottle as close to the weighing boat as possible to minimize the drop height.
-
Sealing: Cap the vial immediately after achieving the desired mass before removing it from the localized exhaust area.
Phase 3: Solubilization (Peptide Coupling Prep)
-
Solvent Addition: Transfer the sealed vial to the reaction hood. When adding your solvent (e.g., DMF or DCM), pipette the liquid slowly down the inner wall of the vial.
-
Agitation: Gently swirl the flask rather than shaking it violently to prevent un-dissolved powder from adhering to the upper walls of the vessel or escaping as dust.
Phase 4: Decontamination
-
Surface Cleaning: Wipe down the spatula, balance pan, and fume hood surface with a 70% Ethanol/Water solution, followed by a dry wipe to remove any residual halogenated organics.
Visualizing the Safety Workflow
The following diagram illustrates the critical path for handling this compound, emphasizing the integration of PPE and environmental controls.
Workflow for handling 3-Amino-4-(3-bromophenyl)butanoic acid safely.
Spill Response & Waste Disposal Plan
A spill involving a brominated organic acid requires immediate, calculated action to prevent environmental contamination and personnel exposure.
Spill Response Protocol
-
Dry Powder Spill: Do not sweep. Sweeping generates massive aerosol clouds. Instead, cover the spill with damp absorbent paper towels (using water or ethanol) to suppress dust. Carefully scoop the damp mass using a non-sparking tool into a hazardous waste container.
-
Solvent Spill (e.g., dissolved in DMF): Evacuate the immediate area if the solvent volume is large. Absorb the liquid using an inert, non-combustible material like vermiculite or dry sand.
Waste Disposal Strategy
Because of the bromine atom on the phenyl ring, 3-Amino-4-(3-bromophenyl)butanoic acid and any associated reaction byproducts must be classified and disposed of as Halogenated Organic Waste ( [4]).
-
Causality: Incinerating halogenated waste requires specialized high-temperature facilities equipped with scrubbers to prevent the release of toxic hydrogen bromide (HBr) gas or brominated dioxins. Never mix this with standard non-halogenated solvent waste, as it violates EPA/RCRA guidelines and poses severe safety risks.
References
-
European Chemicals Agency (ECHA). "D-beta-Homophenylalanine - Substance Identity and Classification". ECHA CHEM. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
